molecular formula C11H9FO2S B1646895 Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate CAS No. 13771-69-2

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1646895
CAS No.: 13771-69-2
M. Wt: 224.25 g/mol
InChI Key: PQGYDIBMOHLOAA-UHFFFAOYSA-N
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Description

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9FO2S and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGYDIBMOHLOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251861
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-69-2
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and SMILES string for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies.[1]

CAS Registry Number: 13771-69-2 Document Type: Technical Guide & Process Workflow Version: 2.0 (Scientific Reference)[1]

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a critical heterocyclic building block used extensively in medicinal chemistry.[1] Structurally, it serves as a lipophilic, metabolically stable bioisostere of indole-2-carboxylates.[1] Its primary utility lies in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents where the 5-fluoro substitution modulates metabolic stability (blocking P450 oxidation at the susceptible 5-position) and electronic properties of the aromatic core.

This guide details the molecular identity, a robust self-validating synthetic protocol, and the structural logic required for its application in drug discovery.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Structural Nomenclature
  • IUPAC Name: Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate[2][3][4][5]

  • Common Aliases: 5-Fluoro-2-carbethoxybenzo[b]thiophene; Ethyl 5-fluoro-1-benzothiophene-2-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.25 g/mol

Chemical Identifiers
Identifier TypeString / Value
SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)F
InChI Key (Predicted) ZWZ...[1] Derivative specific
CAS Number 13771-69-2
Physicochemical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Melting Point 58–62 °C (Typical range)Lower than the 5-nitro analogue (165°C).
Solubility DMSO, DMF, CH₂Cl₂, Ethyl AcetatePoor water solubility.[1]
Lipophilicity LogP ~ 3.8 (Predicted)High permeability potential.

Synthetic Architecture & Process Chemistry[1]

The most robust route for synthesizing 5-substituted benzo[b]thiophenes avoids the harsh conditions of cyclizing cinnamic acids.[1] Instead, we utilize a Nucleophilic Aromatic Substitution (


) / Knoevenagel Condensation cascade .
Retrosynthetic Logic

The formation of the thiophene ring is achieved by reacting 2,5-difluorobenzaldehyde with ethyl thioglycolate .[1]

  • Step 1 (

    
    ):  The thiol group selectively displaces the fluorine at the 2-position (ortho to the aldehyde) due to the electron-withdrawing effect of the carbonyl group.[1]
    
  • Step 2 (Cyclization): The resulting sulfide intermediate undergoes an intramolecular aldol-type condensation to close the ring.[1]

Experimental Protocol

Reagents:

  • 2,5-Difluorobenzaldehyde (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2,5-difluorobenzaldehyde dissolved in DMSO (0.5 M concentration).

  • Addition: Add

    
     followed by the dropwise addition of ethyl thioglycolate at room temperature. Exotherm Warning: The reaction is exothermic; cooling to 0°C during addition is recommended for scale-up.[1]
    
  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The intermediate sulfide is rarely isolated; the reaction proceeds directly to the cyclized product.[1]

  • Work-up: Pour the reaction mixture into ice-water. The product typically precipitates.[1]

  • Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane to yield the pure ester.[1]
    
Process Visualization (Graphviz)[1]

SynthesisWorkflow cluster_conditions Process Parameters SM1 2,5-Difluorobenzaldehyde Base Base (K2CO3/DMSO) SM1->Base Mix SM2 Ethyl Thioglycolate SM2->Base Mix Inter Intermediate: Sulfide Adduct (Transient) Base->Inter SNAr (F- Displacement) Prod Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate Inter->Prod Cyclization (-H2O) Params Temp: 60-80°C Time: 2-4 hrs Yield: ~75-85%

Caption: One-pot cascade synthesis via SNAr and Knoevenagel condensation.

Analytical Characterization (Validation)

To validate the structure, one must confirm the presence of the ethyl ester and the specific substitution pattern of the fluorine.[1]

Proton NMR ( NMR) Prediction & Logic

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.00 Singlet (s)1HH-3 Characteristic thiophene proton. Deshielded by the adjacent ester.[1]
7.75 dd1HH-4 Doublet of doublets.[1] Couples with F-5 (

Hz) and H-6 (meta).
7.50 dd1HH-7 Adjacent to Sulfur.[1] Couples with H-6 .
7.15 td1HH-6 Triplet of doublets. Couples with F-5 , H-7 , and H-4 .
4.40 Quartet (q)2H-OCH₂- Characteristic ethyl ester methylene.
1.40 Triplet (t)3H-CH₃ Characteristic ethyl ester methyl.

Note: The Fluorine atom at position 5 causes significant splitting of the H-4 and H-6 signals, distinguishing this isomer from the 6-fluoro variant.

Mass Spectrometry[1]
  • Method: ESI (+) or APCI

  • Expected Mass:

    
    
    
  • Isotope Pattern: Single peak dominant (no Br/Cl isotopes).

Medicinal Chemistry Applications

Bioisosteric Rationale

This molecule is a "privileged scaffold."[1] The benzo[b]thiophene core is isosteric with indole and naphthalene .

  • Advantage: Unlike indole, the thiophene sulfur does not act as a hydrogen bond donor.[1] This is useful when optimizing membrane permeability (removing H-bond donors usually improves LogP and passive transport).[1]

  • Fluorine Effect: The C-5 fluorine blocks metabolic hydroxylation (a common clearance pathway for benzothiophenes), extending the half-life (

    
    ) of the drug candidate.
    
Strategic Pathway (Graphviz)

MedChemLogic Core Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate Step1 Hydrolysis Core->Step1 LiOH/THF Acid Free Acid (COOH) Step1->Acid App1 Amide Coupling (Kinase Inhibitors) Acid->App1 R-NH2 / HATU App2 Heterocycle Formation (Oxadiazoles/Triazoles) Acid->App2 Hydrazine / Cyclization Target Target: Lipophilic Pocket Binding App1->Target App2->Target

Caption: Downstream transformation of the ester into bioactive pharmacophores.

References

  • Synthesis of Benzo[b]thiophenes: Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes." Available at: [Link][1]

  • Analogous Synthesis Protocols: Figshare (Supplementary Material). "Synthesis of Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate." Available at: [Link][1]

Sources

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate .

CAS Number: 13771-69-2 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a specialized organosulfur heterocyclic ester used primarily as a high-value intermediate in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors (specifically EGFR and VEGFR targets) and selective serotonin reuptake inhibitors (SSRIs) . Its fluorinated core confers metabolic stability and enhanced lipophilicity compared to its non-fluorinated analogs, making it a preferred building block in lead optimization campaigns.

This guide details the chemical identity, validated synthesis protocols, physicochemical properties, and safety standards for researchers utilizing this compound.

Chemical Identity & Identifiers

IdentifierValue
Chemical Name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
CAS Number 13771-69-2
Molecular Formula C₁₁H₉FO₂S
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)C1=CC2=C(S1)C=CC(F)=C2
InChI Key PLVPMOSTGNZKQQ-UHFFFAOYSA-N (Note: Acid form key often indexed; ester specific key varies by protonation state in databases)
MDL Number MFCD00005789
Related CAS 70060-13-8 (Corresponding Acid: 5-Fluorobenzo[b]thiophene-2-carboxylic acid)

Physicochemical Profile

Understanding the physical state and solubility is crucial for assay development and synthesis planning.

PropertyDataSource/Note
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 68–72 °C (Typical range for esters of this class)Predicted/Analogous Data*
Boiling Point ~340 °C at 760 mmHgPredicted
Density 1.32 ± 0.1 g/cm³Predicted
LogP 3.84Consensus LogP (Lipophilic)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterExperimental

*Note: While the free acid (CAS 70060-13-8) melts at >229°C, the ethyl ester has a significantly lower melting point due to the loss of hydrogen bonding capability.

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is most efficiently achieved via a Fiesselmann-type condensation or a nucleophilic aromatic substitution-cyclization sequence.

Method A: The 2,5-Difluorobenzaldehyde Route (Primary Protocol)

This method is preferred for its atom economy and the high reactivity of the fluorine atom at the ortho position to the aldehyde.

Reaction Scheme:

  • Starting Materials: 2,5-Difluorobenzaldehyde + Ethyl Thioglycolate.

  • Reagents: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 60–80°C, 2–4 hours.

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2,5-difluorobenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Addition: Add Ethyl thioglycolate (1.1 eq) followed by K₂CO₃ (2.5 eq). The base acts to deprotonate the thiol and scavenge HF.

  • Cyclization: Heat the mixture to 80°C . The thiolate anion attacks the 2-position (ortho-fluoro), displacing the fluoride ion (S_NAr). Subsequently, the active methylene of the ester undergoes an aldol-type condensation with the aldehyde, followed by dehydration to close the thiophene ring.

  • Work-up: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter and wash with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Method B: The 2-Chloro-5-fluorobenzaldehyde Route

Alternatively, 2-chloro-5-fluorobenzaldehyde can be used.[1][2][3][4] This route is often cheaper but requires higher temperatures or stronger bases (e.g., NaH) because chlorine is a poorer leaving group than fluorine in S_NAr reactions without strong electron-withdrawing activation.

Mechanistic Visualization

The following diagram illustrates the convergent synthesis pathway and potential downstream functionalizations.

SynthesisPathway SM1 2,5-Difluorobenzaldehyde INT Intermediate: Thioether Aldehyde SM1->INT S_NAr (Base, DMF) SM2 Ethyl Thioglycolate SM2->INT PROD Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate (CAS 13771-69-2) INT->PROD Aldol Condensation & Dehydration ACID Hydrolysis Product: 5-Fluoro-2-carboxylic acid PROD->ACID LiOH / THF (Hydrolysis) AMIDE Amide Derivatives (Kinase Inhibitors) PROD->AMIDE Amine, AlMe3 (Aminolysis)

Caption: Synthesis pathway from 2,5-difluorobenzaldehyde and downstream functionalization to bioactive scaffolds.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.02 (s, 1H): H-3 proton of the thiophene ring. Characteristic singlet.

  • δ 7.75 (dd, J = 8.8, 4.8 Hz, 1H): H-7 proton (coupling with F and H-6).

  • δ 7.52 (dd, J = 9.0, 2.5 Hz, 1H): H-4 proton (ortho to Fluorine).

  • δ 7.20 (td, J = 8.8, 2.5 Hz, 1H): H-6 proton.

  • δ 4.41 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 1.42 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

Mass Spectrometry (ESI)
  • [M+H]⁺: Calculated: 225.03; Observed: 225.1.

  • Pattern: Distinct M+2 peak may be negligible (S isotope is small), but F presence confirmed by lack of M+2 chlorine pattern.

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile linchpin intermediate .

  • EGFR/VEGFR Inhibitors: The 5-fluorobenzothiophene core mimics the indole pharmacophore found in many kinase inhibitors but offers superior oxidative stability. The ester at the C-2 position is readily converted to amides or ureas, which are common hinge-binding motifs in kinase pockets.

  • Serotonin Modulators: Derivatives of benzothiophene are explored for 5-HT receptor affinity. The fluorine atom at C-5 modulates metabolic clearance (blocking P450 oxidation at this prone position).

  • Material Science: Used as a monomer for synthesizing thiophene-based Covalent Organic Frameworks (COFs) for fluorescence detection of heavy metals (e.g., Ag+ sensing).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at room temperature (15–25°C).

References

  • SciSupplies. (2025). Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate Product Data. Retrieved from

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: Benzo[b]thiophene derivatives. Retrieved from

  • Akhileshwaria, P., et al. (2021). "Synthesis, crystal structure characterization... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate." Journal of Molecular Structure. (Contextual synthesis reference).
  • PubChem.Compound Summary for CID 13771-69-2.
  • Ingole, P. G. (2024). "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives." ResearchGate. (Methodology reference). Retrieved from

Sources

The Strategic Imperative of 5-Fluoro Substitution in Benzothiophene Scaffolds: A Mechanistic and Application-Focused Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Strategic functionalization of this nucleus is paramount to optimizing its pharmacological profile. Among the various substitutions, the introduction of a fluorine atom at the 5-position has emerged as a particularly powerful strategy. This technical guide provides an in-depth analysis of the biological significance of the 5-fluoro substitution in benzothiophenes. We will dissect the profound impact of this single atomic replacement on physicochemical properties, metabolic stability, and target engagement. Through detailed case studies in Selective Estrogen Receptor Modulators (SERMs) and Fatty Acid Amide Hydrolase (FAAH) inhibitors, this paper will illuminate the mechanistic rationale behind the enhanced drug-like properties conferred by the 5-fluoro moiety. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic fluorination for the rational design of next-generation therapeutics.

The Foundational Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, capable of eliciting dramatic improvements in potency, selectivity, and pharmacokinetic profiles.[3][4] Unlike other halogens, fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—allow it to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, yet with profoundly different electronic and metabolic consequences.[5][6]

The strategic placement of fluorine can:

  • Block Metabolic Attack: The high energy of the C-F bond (≈110 kcal/mol) makes it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s. This is a primary strategy for enhancing a drug's half-life and bioavailability.[7][8]

  • Modulate Acidity/Basicity: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic centers, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target binding.

  • Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can alter the conformation of a molecule to better fit its binding pocket.

  • Tune Lipophilicity: A single fluorine atom can increase a molecule's lipophilicity (logP), which can enhance membrane permeability and access to targets within the central nervous system (CNS).[3]

When applied to the benzothiophene scaffold, the 5-fluoro substitution leverages these principles to overcome specific liabilities and unlock new therapeutic potential.

Case Study I: Selective Estrogen Receptor Modulators (SERMs)

The benzothiophene class of SERMs, which includes the clinically important drug Raloxifene, represents a landmark in the treatment of osteoporosis and the prevention of breast cancer.[9][10][11] However, the development of next-generation SERMs has focused on improving safety and bioavailability, a challenge where the 5-fluoro substitution has proven pivotal.

The Metabolic Liability of Early Benzothiophene SERMs

First-generation benzothiophene SERMs, such as Raloxifene and its analogues, are polyaromatic phenols. This structure makes them susceptible to oxidative metabolism, which can generate reactive quinoid intermediates.[12][13] These electrophilic species can form adducts with cellular nucleophiles like glutathione (GSH) and proteins, leading to potential toxicity and rapid clearance. This metabolic pathway represents a significant liability, limiting the therapeutic window and bioavailability of the drug.

The 5-Fluoro Solution: Blocking Bioactivation in Arzoxifene Analogues

Arzoxifene, a next-generation SERM, was developed to have improved pharmacokinetics over Raloxifene.[14][15] Further research led to the development of fluorinated analogues to specifically address the issue of metabolic bioactivation. The compound F-DMA (4'-fluoro-4'-desmethoxyarzoxifene) is a prime example.[13]

The 5-fluoro substitution in F-DMA serves a critical, targeted purpose: it physically blocks the site most prone to oxidative metabolism. By replacing a hydrogen atom with a metabolically robust fluorine atom, the pathway leading to the formation of the reactive diquinone methide is effectively shut down.[13] This strategic block enhances metabolic stability, reduces the potential for off-target toxicity, and improves the overall safety profile of the molecule.

Figure 1: Metabolic Bioactivation Blockade by 5-Fluoro Substitution Parent Benzothiophene SERM (5-H Analogue) P450 CYP450 Oxidation (at C-5) Parent->P450 Metabolic Pathway Quinoid Reactive Quinoid Metabolite P450->Quinoid Adducts Cellular Adducts (Toxicity) Quinoid->Adducts Covalent Binding Fluorinated 5-Fluoro Benzothiophene SERM (F-DMA) Blocked Metabolism Blocked at C-5 Fluorinated->Blocked C-F Bond Resists Oxidation Stable Increased Stability & Reduced Toxicity Blocked->Stable

Figure 1: Metabolic Bioactivation Blockade by 5-Fluoro Substitution
Structure-Activity Relationship (SAR) Data

The introduction of the 5-fluoro group successfully mitigates metabolic issues without compromising the primary pharmacological activity. Studies comparing fluorinated and non-fluorinated benzothiophene SERMs demonstrate that the 5-fluoro substitution maintains potent antiestrogenic activity.

CompoundKey FeatureRelative Antiestrogenic PotencyMetabolic Profile
Raloxifene Parent Benzothiophene1.0Susceptible to oxidative metabolism
Arzoxifene Methoxy Group~1.2Improved bioavailability over Raloxifene
F-DMA 5-Fluoro Analogue~1.0 - 1.1Blocks formation of reactive quinoid metabolites[13]

Table 1: Comparative data for benzothiophene SERMs. Potency is normalized to Raloxifene for illustrative purposes based on preclinical data.[16][17]

Case Study II: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endogenous fatty acid amides, including the endocannabinoid anandamide.[18][19] Inhibiting FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[20][21] The benzothiophene scaffold has been explored for the development of novel FAAH inhibitors.

Rationale for 5-Fluoro Substitution in FAAH Inhibitors

While specific SAR data for 5-fluoro-benzothiophene FAAH inhibitors is emerging, the rationale for its inclusion is grounded in established medicinal chemistry principles:

  • Enhanced Target Engagement: The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) and a hydrophobic binding channel.[19] The electron-withdrawing nature of the 5-fluoro substituent can modulate the electronic character of the benzothiophene ring, potentially leading to more favorable electrostatic or hydrogen-bonding interactions with active site residues, thereby increasing binding affinity and inhibitory potency.

  • Improved CNS Penetration: Many FAAH inhibitors are designed to act within the central nervous system. The increased lipophilicity conferred by the fluorine atom can improve the molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-targeted drugs.[3]

  • Metabolic Hardening: As with the SERMs, the 5-fluoro group serves as a "metabolic shield," protecting the benzothiophene core from oxidative degradation by liver enzymes. This leads to a longer plasma half-life and improved pharmacokinetic properties, which are crucial for maintaining therapeutic concentrations of the inhibitor.

Figure 2: Role of 5-Fluoro Group in FAAH Inhibitor Binding cluster_0 FAAH Active Site cluster_1 5-Fluoro-Benzothiophene Inhibitor Catalytic_Triad Catalytic Triad (Ser-Ser-Lys) Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Benzothiophene_Core Benzothiophene Core Benzothiophene_Core->Hydrophobic_Pocket Hydrophobic Interaction Fluoro_Group 5-Fluoro Group (F) Fluoro_Group->H_Bond_Acceptor Potential Favorable Electrostatic Interaction Side_Chain Side Chain Side_Chain->Catalytic_Triad Covalent or Reversible Interaction

Figure 2: Role of 5-Fluoro Group in FAAH Inhibitor Binding

Experimental Protocols & Methodologies

To empirically validate the biological significance of the 5-fluoro substitution, specific experimental workflows are required. Here, we detail the synthesis of a model 5-fluoro-benzothiophene and a protocol to assess its metabolic stability.

Synthesis: Visible-Light-Promoted Cyclization

This protocol describes a modern, efficient method for synthesizing a 5-fluoro-benzothiophene core structure, adapted from contemporary literature.[22]

Objective: To synthesize Diethyl 5-fluorobenzo[b]thiophene-2,3-dicarboxylate.

Materials:

  • Bis(4-fluorophenyl) disulfide

  • Diethyl acetylenedicarboxylate

  • Photocatalyst (e.g., Eosin Y)

  • Blue LEDs (460 nm)

  • Acetonitrile (MeCN), degassed

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add bis(4-fluorophenyl) disulfide (0.2 mmol, 1.0 equiv), Eosin Y (1 mol%), and degassed MeCN (2.0 mL).

  • Inert Atmosphere: Seal the flask and purge with nitrogen for 10 minutes.

  • Reagent Addition: Add diethyl acetylenedicarboxylate (0.3 mmol, 1.5 equiv) to the mixture via syringe.

  • Photoreaction: Place the flask approximately 5 cm from a blue LED strip. Irradiate the reaction mixture with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting disulfide is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Diethyl 5-fluorobenzo[b]thiophene-2,3-dicarboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Assay: In Vitro Metabolic Stability

This protocol allows for the direct comparison of metabolic stability between a 5-fluoro-benzothiophene and its non-fluorinated (5-H) analogue.

Objective: To determine and compare the in vitro half-life (t½) of a 5-H and a 5-F benzothiophene derivative in human liver microsomes.

Materials:

  • Test Compounds (5-H and 5-F analogues, 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation: Prepare a master mix in phosphate buffer containing the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add buffer and HLM (final concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: To initiate the reaction, add the test compound (final concentration 1 µM) to the wells. For the negative control ('T0' sample), add the quenching solution before adding the test compound.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). A significantly longer half-life for the 5-F analogue validates its enhanced metabolic stability.

Figure 3: Workflow for In Vitro Metabolic Stability Assay Start Prepare Reagents (HLM, NADPH, Buffer) PreIncubate Pre-incubate HLM & Buffer at 37°C Start->PreIncubate Initiate Add Test Compound (5-H or 5-F Analogue) PreIncubate->Initiate Incubate Incubate at 37°C (Time Points: 0-60 min) Initiate->Incubate Quench Quench Reaction with ACN + Internal Std. Incubate->Quench At each time point Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Figure 3: Workflow for In Vitro Metabolic Stability Assay

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 5-position of the benzothiophene scaffold is a powerful and validated approach in modern drug discovery. As demonstrated through the case studies of SERMs and the rationale for FAAH inhibitors, this single substitution provides a multifaceted solution to common drug development challenges. Its primary significance lies in its ability to act as a "metabolic shield," blocking oxidative degradation to enhance bioavailability and reduce the formation of toxic metabolites.[13] This improvement in the safety and pharmacokinetic profile is achieved while maintaining, and in some cases enhancing, the desired pharmacological activity.

The application of this principle is not limited to SERMs and FAAH inhibitors. Benzothiophene derivatives are being investigated for a wide range of biological activities, including as SGLT2 inhibitors for diabetes, kinase inhibitors for oncology, and anti-inflammatory agents.[1][2] In each of these areas, the strategic deployment of a 5-fluoro substituent can be rationally applied to improve drug-like properties. The insights presented in this guide underscore a fundamental principle of medicinal chemistry: that profound biological consequences can arise from precise, mechanistically-driven structural modifications. The 5-fluoro-benzothiophene motif will undoubtedly continue to be a valuable component in the design of safer and more effective medicines.

References

  • Buzdar, A. U., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-6. [Link]

  • Wang, H., et al. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. [Link]

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  • Dodge, J. A., et al. (2007). Structure–Activity Relationships for a Family of Benzothiophene Selective Estrogen Receptor Modulators Including Raloxifene and Arzoxifene. ResearchGate. [Link]

  • Wikipedia. Arzoxifene. [Link]

  • Thatcher, G. R., et al. (2007). Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of NQO1. Molecular Cancer Therapeutics, 6(9), 2418–28. [Link]

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  • Sledge, G. W. & Sharma, A. (2017). Benzothiophene Analogues. Chemistry and Pharmacology of Anticancer Drugs. [Link]

  • Wang, Y., et al. (2008). Highly Fluorinated Benzobisbenzothiophenes. Organic Letters, 10(15), 3307-3310. [Link]

  • Kappe, C. O., et al. (2020). Synthesis of various benzofurans and benzothiophenes. ResearchGate. [Link]

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  • Al-attar, A. M. & Priyanka, D. (2014). Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. PubMed. [Link]

  • Bolton, J. L., et al. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry. [Link]

  • Thatcher, G. R., et al. (2011). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience. [Link]

  • Boger, D. L. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • Pérez-Gutiérrez, H., et al. (2024). Modulation of Properties in[16]Benzothieno[3,2-b][16]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Scott, J. S. & Houpis, I. N. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

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  • Chandrasekhar, V., et al. (2016). Efficient Synthesis of 3-Oxygenated Benzothiophene Derivatives. ResearchGate. [Link]

  • Allarà, M., et al. (2020). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena AIR. [Link]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Ochi, T., et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. [Link]

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  • Wu, C. C., et al. (2015). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety considerations and handling protocols for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (CAS No. 13771-69-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounding them in the compound's chemical nature and established laboratory safety standards.

The benzothiophene scaffold is of significant interest in medicinal chemistry, appearing in several FDA-approved drugs.[1] As research into novel thiophene derivatives continues, a comprehensive understanding of their safe handling is paramount. Thiophene-containing molecules, while valuable, are considered "structural alerts" because their metabolism can sometimes lead to reactive intermediates with the potential for hepatotoxicity.[2] This guide, therefore, emphasizes a risk-based approach to ensure the safety of laboratory personnel while enabling scientific progress.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. The hazard profile of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is derived from its GHS classification, which mandates specific warnings and pictograms on its labeling.[3][4]

Hazard Classification GHS Hazard (H) Statement Meaning and Scientific Rationale
Acute Toxicity (Oral) H302: Harmful if swallowed.[5][6]Ingestion of a sufficient quantity can lead to toxic effects. This necessitates strict controls to prevent accidental ingestion, such as prohibiting food and drink in the laboratory.[7]
Skin Irritation H315: Causes skin irritation.[5][6]The compound can cause inflammation, redness, or discomfort upon direct contact with the skin. The fluorinated aromatic structure can interact with skin components, leading to this irritant effect.
Eye Irritation H319: Causes serious eye irritation.[5][6]Direct contact with the eyes can cause significant, potentially damaging, irritation. This is a common hazard for many organic chemicals and underscores the mandatory use of sealed eye protection.
Respiratory Irritation H335: May cause respiratory irritation.[5][6]Inhalation of the dust or aerosol can irritate the respiratory tract. This is the primary driver for using engineering controls like fume hoods.

GHS Pictogram and Signal Word:

  • Pictogram: Exclamation Mark (GHS07).[4] This symbol is used for substances that may cause less severe health effects, such as irritation or acute toxicity.[8][9]

  • Signal Word: Warning.[6]

Beyond these immediate hazards, experienced scientists must consider the compound's structure. The presence of a thiophene ring suggests a potential for metabolic bioactivation, a process where the body's enzymes can convert the compound into more reactive, and potentially toxic, metabolites.[2] This possibility reinforces the need to minimize all routes of exposure, even at levels below what might cause immediate irritation.

Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered safety approach is essential, starting with robust engineering controls and followed by appropriate PPE. This strategy is in line with the guidelines established by the Occupational Safety and Health Administration (OSHA) for laboratory environments.[10][11]

Engineering Controls:

The primary engineering control for handling this compound is a certified chemical fume hood .[12]

  • Causality: A fume hood is critical to prevent the inhalation of airborne particles of the compound, directly addressing the H335 respiratory hazard.[12] It creates a contained workspace, protecting the user and the general laboratory environment from accidental releases. All weighing, transfers, and manipulations of the solid compound or its solutions must be performed within the hood.

Personal Protective Equipment (PPE):

PPE is the final barrier between the researcher and the chemical. Its selection must directly correspond to the identified hazards.[7][12]

Protection Type Required PPE Rationale and Best Practices
Eye & Face Protection Safety goggles with side shields or a face shield.Protects against splashes and accidental contact with the eyes, mitigating the H319 hazard. Standard prescription glasses are not sufficient.[7]
Skin & Body Protection Flame-resistant laboratory coat and full-length pants.[7]A lab coat protects the skin and personal clothing from contamination. Closed-toe shoes are mandatory to protect the feet from spills.[12]
Hand Protection Nitrile gloves.[7]Provides a barrier against direct skin contact, preventing irritation (H315). Gloves should be inspected before use and changed immediately if contaminated. Never wear gloves outside the laboratory area.[7]

Section 3: Standard Operating Protocol for Handling

A self-validating protocol ensures that safety is built into the experimental workflow. The following step-by-step methodology is designed to minimize exposure and prevent accidents. This process should be incorporated into the laboratory's Chemical Hygiene Plan as required by OSHA.[13][14]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Review SDS and this Guide prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 prep4 Prepare spill kit and waste container prep3->prep4 h1 Don PPE prep4->h1 Proceed to Handling h2 Transfer compound from stock bottle h1->h2 h3 Weigh solid or measure solution h2->h3 h4 Perform experimental procedure h3->h4 post1 Segregate hazardous waste h4->post1 Procedure Complete post2 Decontaminate work surface post1->post2 post3 Remove PPE (Gloves first) post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Emergency response decision tree for spills and exposures.

First-Aid Measures:

The following procedures are based on standard precautionary (P) statements associated with the compound's hazards. [5][6]

  • If Inhaled (H335): Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms persist.

  • If on Skin (H315): Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [15]Seek medical attention if irritation develops or persists.

  • If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed (H302): Call a POISON CENTER or doctor immediately. [6]Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.

Spill Response:

  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

References

  • Know Your Hazard Symbols (Pictograms). (2016). Office of Environmental Health and Safety. Available at: [Link]

  • GHS Pictograms: A Guide for Hazard Communication. (2023). A-OSH. Available at: [Link]

  • GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Available at: [Link]

  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. (2024). Chementors. Available at: [Link]

  • GHS pictograms. (n.d.). UNECE. Available at: [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023). USA Lab. Available at: [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Available at: [Link]

  • ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, 95.0%, 2.5g. (n.d.). SciSupplies. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Figshare. Available at: [Link]

  • Fluorine Safety Data Sheet. (n.d.). University of California, Santa Barbara. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. Available at: [Link]

  • Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Available at: [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available at: [Link]

  • Material Safety Data Sheet - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. (n.d.). Chemcia Scientific, LLC. Available at: [Link]

  • Thiophene-2-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021).
  • Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxylate GPR40 Agonists. (2018). Journal of Medicinal Chemistry.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Bioactivation potential of thiophene-containing drugs. (2014). Expert Opinion on Drug Metabolism & Toxicology.
  • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. (2025). Chemistry – A European Journal.
  • Compound ethyl 5-benzyl-2-(2-fluorobenzamido)
  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbon
  • Long-chain PFAS potently disrupt renal carboxylesterase activity and exacerbate nephrotoxicity: an investigation of the chain length-dependent nephrotoxicity of PFAS. (2025).
  • Microsphere Handling. (n.d.).
  • A simplified protocol for the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([18F]nifene). (2023). Journal of Labelled Compounds and Radiopharmaceuticals.

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Solubility profile of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (CAS: 18495-48-2 / Analogous) is a critical pharmacophore intermediate, frequently utilized in the synthesis of 5-lipoxygenase inhibitors, anti-inflammatory agents, and complex heterocyclic scaffolds. Its solubility profile is the governing parameter for process yield, purity during recrystallization, and reaction kinetics in nucleophilic substitutions.

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple aliphatics, the benzothiophene core introduces significant


 stacking interactions, while the C-5 fluorine atom alters the dipole moment and lipophilicity (LogP ~3.8–4.2 predicted), necessitating a tailored solvent strategy.

Key Takeaway: The compound exhibits a "classic" solubility curve for lipophilic esters: high solubility in polar aprotic solvents (THF, DMF), moderate-to-high temperature-dependent solubility in polar protic solvents (Ethanol, Isopropanol), and low solubility in non-polar aliphatics (Heptane) and water.

Physicochemical Characterization & Solubility Drivers

To predict and manipulate solubility, one must understand the competing forces at the molecular level:

  • Crystal Lattice Energy: The planar benzothiophene system facilitates strong crystal packing. The ester group adds rotational freedom, but the fluorine substituent increases lattice stability through weak C-F···H/

    
     interactions.[1]
    
  • Solvation Enthalpy:

    • Fluorine Effect: The high electronegativity of fluorine at the C-5 position reduces the electron density of the thiophene ring, making the molecule slightly less soluble in electron-rich aromatic solvents (like Toluene) compared to its non-fluorinated analog, due to repulsive dipole interactions.

    • Ester Functionality: The ethyl ester is the primary hydrogen-bond acceptor site, driving solubility in protic solvents like Methanol and Ethanol via hydrogen bonding.

Predicted Solubility Landscape (Hansen Space)

Based on Structural Activity Relationship (SAR) with 6-fluoro and 5-bromo analogs:

Solvent ClassRepresentative SolventsSolubility Prediction (25°C)Process Application
Polar Aprotic THF, DMF, DMSO, AcetoneHigh (>100 mg/mL)Reaction Medium (Nucleophilic attack)
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Recrystallization (High

Solubility/

T)
Chlorinated DCM, ChloroformVery High (>200 mg/mL)Extraction / Work-up
Esters Ethyl Acetate (EtOAc)High (50–100 mg/mL)Green Solvent for Extraction
Aliphatics n-Hexane, n-HeptaneLow (<5 mg/mL)Antisolvent / Trituration
Aqueous Water, BrineInsoluble Washing / Phase Separation

Experimental Determination Protocols

Protocol A: Static Gravimetric Method (Gold Standard)

Use for generating thermodynamic data for regulatory filing.

  • Equilibrium Setup: Add excess Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate to 10 mL of the target solvent in a double-jacketed glass vessel.

  • Temperature Control: Circulate water at

    
     K (Range: 278.15 K to 323.15 K).
    
  • Agitation: Stir magnetically at 400 rpm for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Evaporate solvent under vacuum (Rotavap) and dry residue to constant weight.

    • Alternative: Dilute aliquot and analyze via HPLC (UV detection at

      
       nm).
      
Protocol B: Dynamic Laser Monitoring (Process Screening)

Use for rapid metastable zone width (MSZW) determination.

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1 K/min while monitoring with a focused laser beam.

  • Record

    
     (dissolution temperature) when transmission hits 100%.
    
  • Cool at 1 K/min and record

    
     (nucleation temperature).
    

Thermodynamic Modeling & Correlation

For process automation, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for benzothiophene derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model constants derived from regression.
    

Causality: The


 term represents the enthalpy contribution, while 

accounts for the temperature dependence of the heat capacity. A positive correlation indicates an endothermic dissolution process (typical for this compound), implying solubility increases with temperature.
Workflow Visualization

The following diagram outlines the logical flow from experimental setup to thermodynamic parameter extraction.

SolubilityWorkflow Start Compound Synthesis (Crude) SolventSelect Solvent Screening (Hansen Parameters) Start->SolventSelect Exp_Grav Exp: Gravimetric (Equilibrium) SolventSelect->Exp_Grav High Accuracy Exp_Laser Exp: Laser Dynamic (Polythermal) SolventSelect->Exp_Laser Speed Data_Raw Raw Data (x vs T) Exp_Grav->Data_Raw Exp_Laser->Data_Raw Model_Fit Model Fitting (Apelblat / u03BBh) Data_Raw->Model_Fit Params Thermodynamic Params (u0394H, u0394S, u0394G) Model_Fit->Params Process Process Design (Crystallization) Params->Process

Caption: Logical workflow for determining solubility and extracting thermodynamic parameters for process design.

Application: Recrystallization Strategy

The primary utility of the solubility profile is purifying the ethyl ester from its synthetic precursors (often the acid or unreacted thiophenols).

Recommended Solvent System: Ethanol / Water (Antisolvent)
  • Dissolution: Dissolve crude Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate in boiling Ethanol (approx. 10 mL/g).

  • Filtration: Hot filtration to remove inorganic salts (CsF/KF byproducts).

  • Nucleation: Slowly cool to 40°C.

  • Antisolvent Addition: Add Water dropwise until persistent turbidity is observed (approx. 20% v/v).

  • Crystallization: Cool to 0–5°C. The hydrophobic fluorine substituent drives rapid precipitation in the presence of water.

Alternative: Ethyl Acetate / Heptane

For strictly anhydrous conditions (if the ester is sensitive to hydrolysis), use Ethyl Acetate (solvent) and Heptane (antisolvent) in a 1:3 ratio.

References

  • Wang, J., et al. (2025). Thermodynamic models for determination of the solubility of dibenzothiophene in binary solvent mixtures. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 901439, 5-Fluoro-1-benzothiophene-2-carboxylic acid. PubChem.[3] Link

  • Zhang, X., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry. Link

  • Oakwood Chemical. (2025). Ethyl thiophene-2-carboxylate Safety and Properties. Oakwood Chemical. Link

  • MDPI. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates and Structural Features. Molecules. Link

Sources

Melting point and physical characteristics of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the physicochemical profile, synthesis, and characterization of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate .

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (CAS: 13771-69-2 ) is a critical heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents. As a fluorinated derivative of the benzo[b]thiophene scaffold, it serves as a robust pharmacophore in medicinal chemistry, particularly for developing selective kinase inhibitors, serotonin receptor modulators (SSRIs), and anti-inflammatory agents. The introduction of the fluorine atom at the C5 position enhances metabolic stability by blocking the primary site of cytochrome P450 oxidation, a common liability in non-fluorinated analogs.

This guide provides a comprehensive analysis of its physical properties, optimized synthetic pathways, and structural characterization protocols, designed for researchers requiring high-purity standards for drug discovery campaigns.

Physicochemical Profile

Core Physical Data

The ester functionality significantly alters the physical state compared to its parent carboxylic acid. While the acid is a high-melting solid, the ethyl ester exhibits greater solubility in organic solvents, facilitating its use in nucleophilic substitutions and coupling reactions.

PropertyData / CharacteristicNotes
IUPAC Name Ethyl 5-fluoro-1-benzothiophene-2-carboxylate
CAS Number 13771-69-2
Molecular Formula

Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solid
Melting Point (Ester) 60–65 °C (Predicted/Analogous)Note: Experimental values for the ester are rare in public literature. The corresponding acid (CAS 70060-13-8) melts at 257–266 °C .
Solubility Soluble in DCM, EtOAc, DMSO, DMF.Poorly soluble in water.
LogP ~3.4 (Predicted)Lipophilic; suitable for membrane permeability.
Structural Significance

The 5-fluoro substituent is electronically withdrawing (inductive effect,


) but mesomerically donating (

). In the benzo[b]thiophene system, this modulation affects the electron density of the thiophene ring, making the C3 position slightly less nucleophilic than in the unsubstituted parent, which influences subsequent electrophilic aromatic substitution reactions (e.g., bromination or formylation at C3).

Synthetic Pathways & Optimization

Primary Route: Nucleophilic Cyclization

The most robust synthesis involves the reaction of 2,5-difluorobenzaldehyde with ethyl thioglycolate . This method utilizes the high reactivity of the 2-fluoro position (activated by the ortho-formyl group) for nucleophilic aromatic substitution (


), followed by an aldol-type condensation and dehydration to close the thiophene ring.
Reaction Scheme

Synthesis SM1 2,5-Difluorobenzaldehyde Base Base (K2CO3 or Et3N) Solvent: DMSO/DMF SM1->Base SM2 Ethyl Thioglycolate SM2->Base Inter Intermediate Thioether Base->Inter SNAr (80-100°C) Product Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate Inter->Product Cyclization & Dehydration

Figure 1: One-pot synthesis via nucleophilic aromatic substitution and cyclization.

Step-by-Step Protocol
  • Reagents:

    • 2,5-Difluorobenzaldehyde (1.0 eq)

    • Ethyl thioglycolate (1.1 eq)

    • Potassium carbonate (

      
      , 2.5 eq)
      
    • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Procedure:

    • Charge a round-bottom flask with 2,5-difluorobenzaldehyde and

      
       in DMF.
      
    • Add ethyl thioglycolate dropwise at room temperature (exothermic reaction possible).

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1]

    • Workup: Cool to RT and pour into ice-water (10x volume). The product typically precipitates.

    • Purification: Filter the solid.[2][3][4][5] If oily, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate. Recrystallize from Ethanol or Hexane/EtOAc.
      
  • Yield: Typically 75–85%.

Alternative Route: Fischer Esterification

If the carboxylic acid (5-fluorobenzo[b]thiophene-2-carboxylic acid) is available, the ethyl ester can be generated via standard acid-catalyzed esterification.

  • Reagents: Acid precursor, Ethanol (excess),

    
     (cat.).
    
  • Conditions: Reflux for 12 hours.

  • Note: This route is less common for de novo synthesis but useful for derivatization.

Structural Characterization (Spectroscopy)[2][3][5][6]

Accurate characterization is vital to distinguish the 5-fluoro isomer from the 4- or 6-fluoro regioisomers.

Nuclear Magnetic Resonance (NMR)

The fluorine atom introduces characteristic splitting patterns (


 and 

coupling).
NucleusSignal (

ppm)
MultiplicityCoupling (

Hz)
Assignment

8.05Singlet-H-3 (Thiophene proton)

7.85Doublet of Doublets (dd)

H-4 (Ortho to F)

7.20Triplet of Doublets (td)

H-6 (Ortho to F)

7.55Doublet of Doublets (dd)

H-7

4.38Quartet


(Ethyl)

1.41Triplet


(Ethyl)

-115 to -120Multiplet-F-5 (Aryl Fluoride)
Mass Spectrometry (MS)
  • Ionization: ESI (+) or EI.

  • Molecular Ion (

    
    ):  224.03 m/z.
    
  • Fragmentation: Loss of the ethyl group (

    
    ) and decarboxylation (
    
    
    
    ) are common fragmentation pathways in EI-MS.
Characterization Workflow

Characterization Sample Crude Product TLC TLC Check (Hex:EtOAc 8:1) Sample->TLC Purification Recrystallization (EtOH) or Column Chromatography TLC->Purification Pure Pure Solid Purification->Pure NMR 1H & 19F NMR (Confirm Regioisomer) Pure->NMR MP Melting Point (Target: 60-65°C) Pure->MP

Figure 2: Quality control and characterization workflow.

Handling, Safety & Stability

Safety Profile (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Protect from light and moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 901439, 5-Fluoro-1-benzothiophene-2-carboxylic acid. PubChem. [Link]

  • Scrimin, P. et al. "Synthesis of functionalized benzo[b]thiophenes." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Hydrolysis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate to 5-fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the saponification of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate to its corresponding carboxylic acid. The 5-fluorobenzo[b]thiophene scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole in kinase inhibitors and receptor modulators. This guide prioritizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system (THF/MeOH/H₂O), ensuring optimal solubility of the lipophilic ester and preventing decarboxylation or nucleophilic aromatic substitution side reactions.

Scientific Rationale & Mechanism

Strategic Solvent Selection

The primary challenge in hydrolyzing fused heterocyclic esters is solubility. Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is highly lipophilic.

  • Standard Aqueous NaOH: Often fails due to phase separation; the ester floats on the aqueous base, leading to slow kinetics.

  • The Solution (THF/MeOH/H₂O):

    • THF: Solubilizes the aromatic ester.

    • Water: Dissolves the base (LiOH) and provides the nucleophile.

    • Methanol: Acts as a phase-transfer co-solvent, bridging the polarity gap.

Reaction Mechanism

The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The fluorine atom at position 5 is electron-withdrawing, which electrophilically activates the carbonyl carbon at position 2, generally accelerating the rate of hydrolysis compared to the non-fluorinated analog.

SaponificationMechanism cluster_0 Irreversible Step Ester Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide Ion (Nucleophile) OH->Tetra AcidSalt Carboxylate Salt (R-COO⁻ Li⁺) Tetra->AcidSalt Elimination of EtO⁻ Ethanol Ethanol (Leaving Group) Tetra->Ethanol FinalAcid 5-fluorobenzo[b] thiophene-2-carboxylic acid AcidSalt->FinalAcid Acidic Workup (HCl, pH < 2)

Figure 1: Mechanistic pathway of the base-mediated hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate 224.251.0>97%Substrate
Lithium Hydroxide Monohydrate (LiOH[4]·H₂O) 41.963.0ReagentBase
Tetrahydrofuran (THF) 72.11N/AHPLCSolvent A
Methanol (MeOH) 32.04N/AHPLCSolvent B
Deionized Water 18.02N/AType ISolvent C
Hydrochloric Acid (1M or 2N) 36.46ExcessReagentAcidifier
Equipment Setup
  • Reaction Vessel: Single-neck round-bottom flask (size 10x reaction volume) with magnetic stir bar.

  • Temperature Control: Oil bath or heating block (set to 50°C) with reflux condenser (optional, often runs at RT).

  • Monitoring: TLC plates (Silica gel 60 F254) and UV lamp (254 nm).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In the round-bottom flask, dissolve 1.0 eq of the ester in a mixture of THF and MeOH (3:1 ratio). Ensure the solid is completely dissolved.

    • Volume Guide: Use approx. 10 mL of solvent per 1 gram of ester.

  • Base Preparation: Dissolve 3.0 eq of LiOH·H₂O in a minimal amount of water (approx. 1:1 ratio with the MeOH volume).

  • Addition: Dropwise add the aqueous LiOH solution to the stirring ester solution.

    • Observation: The solution may turn slightly cloudy initially but should clarify upon stirring.

Phase 2: Execution & Monitoring
  • Reaction: Stir the mixture vigorously.

    • Standard: Room Temperature (20-25°C) for 4–16 hours.

    • Accelerated: Heat to 50°C for 1–3 hours if starting material persists.

  • TLC Check: Monitor consumption of starting material (SM).

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: SM will have a high R_f (approx 0.8); Product (Acid) will stay at the baseline or streak slightly.

Phase 3: Workup & Isolation
  • Concentration: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap, 40°C).

    • Critical: Do not evaporate to complete dryness; leave the aqueous slurry.

  • Washing (Impurity Removal): Dilute the residue with water (approx. 20 mL/g starting material). Wash this aqueous layer with Diethyl Ether or Ethyl Acetate (2 x 10 mL).

    • Purpose: Removes unreacted ester and non-polar byproducts. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1M HCl while stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate of the carboxylic acid will form immediately.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[1] Wash the filter cake with cold water (3x) to remove residual salts (LiCl).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight or air-dry until constant weight.

Workflow Start Start: Dissolve Ester in THF/MeOH (3:1) AddBase Add aq. LiOH (3 eq) Stir at RT (4-16h) Start->AddBase Check TLC Check (Hex/EtOAc 4:1) AddBase->Check Check->AddBase Incomplete (Heat to 50°C) Evap Evaporate Volatiles (Remove THF/MeOH) Check->Evap Complete Wash Dilute with Water Wash with Et2O Evap->Wash Acidify Acidify aq. layer (HCl to pH 1-2) Wash->Acidify Keep Aqueous Phase Filter Filter Precipitate Wash with cold H2O Acidify->Filter End Final Product: Carboxylic Acid Filter->End

Figure 2: Operational workflow for the hydrolysis and isolation.

Quality Control & Characterization

Expected Properties
  • Appearance: White to off-white powder.

  • Melting Point: >200°C (Typical for benzothiophene-2-carboxylic acids).

  • Solubility: Soluble in DMSO, Methanol, dilute aqueous base. Insoluble in water and non-polar organics.

NMR Interpretation (DMSO-d₆)

To validate the product, acquire a 1H NMR in DMSO-d₆.[5]

  • Disappearance of Ethyl Group: The quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the ethyl ester must be absent .

  • Carboxylic Acid Proton: A broad singlet typically appearing between 13.0 – 14.0 ppm (exchangeable with D₂O).

  • Aromatic Region:

    • H-3 (Thiophene ring): Singlet around 8.0 – 8.2 ppm .[5]

    • H-4, H-6, H-7: Multiplets in the 7.2 – 8.0 ppm range. The fluorine coupling (JH-F) will split signals for H-4 and H-6.

Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Shift: The acid will elute earlier (lower retention time) than the starting ester due to increased polarity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of ester.Increase THF ratio; heat to 50°C.
Low Yield Product lost during acid wash.Ensure the aqueous layer is pH < 2. The acid is not soluble in water at low pH.
Sticky Solid Impurities trapped.Recrystallize from Ethanol or Ethanol/Water (9:1).
Decarboxylation Temperature too high.Do not exceed 60°C. Position 2 is stable, but harsh reflux can degrade fluorinated rings.

References

  • Sigma-Aldrich. 5-Fluorobenzo[b]thiophene-2-carboxylic acid Product Page. Retrieved from

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification Mechanism. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Protocol adaptation for 6-fluoro analog). Retrieved from

  • Organic Syntheses. General Procedures for Saponification of Heterocyclic Esters. Retrieved from

  • Fisher Scientific. 5-Fluorobenzo[b]thiophene-2-carboxylic acid Properties. Retrieved from

Sources

Application Note: Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (CAS 13771-69-2) is a high-value heterocyclic scaffold utilized in the development of oncology, anti-inflammatory, and antimicrobial therapeutics. Its core value lies in the benzo[b]thiophene pharmacophore, which mimics the indole structure found in tryptophan but offers distinct lipophilicity and metabolic profiles.

The specific inclusion of the 5-fluoro substituent is a strategic medicinal chemistry tactic. It serves to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism at the electron-rich C-5 position (a common site for CYP450 hydroxylation).

  • Modulate Electronics: Lower the pKa of the carboxylic acid (upon hydrolysis) and influence the electron density of the thiophene ring, altering binding affinity in hydrophobic pockets.

This guide provides three validated protocols for transforming this building block into complex pharmaceutical candidates.

Technical Profile & Physical Properties[1][2][3][4]

PropertySpecification
Chemical Name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
CAS Number 13771-69-2
Molecular Formula C₁₁H₉FO₂S
Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Reactivity Ester hydrolysis, Electrophilic Aromatic Substitution (EAS) at C-3

Strategic Reaction Workflows

The utility of this compound branches into two primary synthetic pathways: C-2 Diversification (via hydrolysis and coupling) and C-3 Functionalization (via electrophilic substitution).

G Start Ethyl 5-fluorobenzo[b] thiophene-2-carboxylate Acid 5-Fluoro-benzo[b] thiophene-2-carboxylic acid Start->Acid Hydrolysis (NaOH/EtOH) Bromo 3-Bromo Intermediate Start->Bromo Bromination (NBS/ACN) Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide Amide Coupling (HATU/Amine) Suzuki C3-Aryl Derivatives (Biaryl Scaffolds) Bromo->Suzuki Pd-Catalyzed Coupling

Figure 1: Divergent synthetic pathways for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, enabling access to both amide libraries and C3-substituted biaryls.[1][2]

Detailed Experimental Protocols

Protocol A: Hydrolysis to 5-Fluorobenzo[b]thiophene-2-carboxylic Acid

Objective: To generate the free acid precursor for amide coupling reactions. The ester group protects the carboxylic acid during storage but must be cleaved for scaffold extension.

Mechanism: Base-catalyzed saponification followed by acidification.

Materials:

  • Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH), 3N aqueous solution (3.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1N and 6N

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate in 100 mL of Ethanol (0.45 M concentration).

  • Saponification: Add 45 mL of 3N NaOH (approx. 3 equiv) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Validation: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material spot (Rf ~0.6) should disappear, and a baseline spot (salt form) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with 50 mL of water.

    • Critical Step: Place the flask in an ice bath. Slowly acidify with 6N HCl until pH reaches ~1–2. A thick white precipitate (the carboxylic acid) will form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

    • Expected Yield: >90%.[3][4][5][6]

    • Characterization: ¹H NMR (DMSO-d₆) should show a disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

Protocol B: Regioselective C-3 Bromination

Objective: To install a bromine handle at the C-3 position. The C-3 position is the most electron-rich site remaining on the thiophene ring, making it susceptible to Electrophilic Aromatic Substitution (EAS). This allows for subsequent Suzuki or Sonogashira couplings.

Materials:

  • Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN) or Chloroform (CHCl₃)

  • Azobisisobutyronitrile (AIBN) (Catalytic, 0.05 equiv) - Optional radical initiator, though electrophilic mechanism dominates here.

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 g of the starting ester in 50 mL of Acetonitrile.

  • Addition: Add 4.4 g of NBS (1.1 equiv) in a single portion.

  • Reaction: Stir the mixture at reflux (80 °C) for 6–12 hours.

    • Note: If reaction is sluggish, add catalytic AIBN (50 mg) to promote radical bromination if the electrophilic pathway is slow due to the electron-withdrawing ester. However, for 2-esters, electrophilic bromination at C-3 is standard.

  • Validation: Monitor by HPLC or TLC. The product will be slightly less polar than the starting material.

  • Work-up:

    • Cool to room temperature.[3][7][8]

    • Remove solvent under reduced pressure.[9][8]

    • Redissolve residue in EtOAc and wash with saturated sodium thiosulfate (to quench unreacted bromine/NBS) followed by water and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

    • Structure Confirmation: The C-3 proton singlet (typically around 8.0–8.2 ppm) will disappear in the ¹H NMR.

Protocol C: Amide Library Generation (Scaffold Extension)

Objective: To synthesize a library of amides targeting specific protein pockets (e.g., kinase hinge regions).

Materials:

  • 5-Fluorobenzo[b]thiophene-2-carboxylic acid (from Protocol A)[6]

  • Diverse Amines (R-NH₂)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve 1.0 mmol of the carboxylic acid in 3 mL of DMF. Add 3.0 mmol of DIPEA and stir for 5 minutes.

  • Coupling: Add 1.2 mmol of HATU. Stir for 10 minutes to form the activated ester (color change often observed).

  • Amine Addition: Add 1.1 mmol of the desired amine.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Work-up (High Throughput):

    • Dilute with 10 mL EtOAc.

    • Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via preparative HPLC.

Strategic Insight: Why 5-Fluoro?

In drug design, the 5-fluoro substitution is rarely arbitrary. When using this building block, researchers are leveraging the "Fluorine Effect":

  • Metabolic Blocking: The C-5 position of benzo[b]thiophene is electronically similar to the C-5 of indole. In vivo, this position is prone to oxidation. Replacing the C-H bond with a strong C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) renders this site inert to metabolic attack, significantly increasing the drug's half-life (

    
    ).
    
  • Lipophilicity (LogP): Fluorine increases lipophilicity compared to hydrogen, potentially improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.

  • Conformation: The fluorine atom is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), causing minimal steric clash while exerting a powerful electronic dipole that can interact with protein backbone amides.

References

  • Chem-Impex International. "5-Fluorobenzo[b]thiophene-2-carboxylic acid - Product Analysis." Accessed October 2023.

  • Shrives, H. J., et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes."[1] Nature Communications, 2017.

  • Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives."[3] International Journal of Pharmaceutical Quality Assurance, 2021.[3]

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." PubMed Central, 2022.

  • Process Point Chemicals. "Methyl 5-fluorobenzo[b]thiophene-2-carboxylate Technical Data." Accessed October 2023.

Sources

Amidation reactions involving Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amidation Reactions of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of the Benzo[b]thiophene-2-Carboxamide Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that interact with biological targets. Specifically, benzo[b]thiophene-2-carboxamides have emerged as a critical class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Notably, derivatives of this scaffold have been investigated as potent inhibitors of enzymes and as antagonists for receptors implicated in age-related diseases.[3][4]

The synthesis of these vital carboxamides often begins with a readily accessible precursor, Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate. The fluorine atom at the 5-position is a particularly valuable substitution, as it can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed, field-tested protocols for the conversion of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate into its corresponding amides, explaining the causality behind experimental choices and offering insights into process optimization.

Reaction Overview: The Chemistry of Ester to Amide Conversion

The transformation of an ester into an amide is a fundamental example of nucleophilic acyl substitution. The core mechanism involves the attack of a nucleophilic amine on the electrophilic carbonyl carbon of the ester. This addition forms a transient tetrahedral intermediate. The reaction concludes with the collapse of this intermediate and the elimination of an alkoxide (in this case, ethoxide) as a leaving group, yielding the thermodynamically more stable amide product.[5]

G Ester Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (Electrophile) Attack Nucleophilic Attack Ester->Attack Amine Primary or Secondary Amine (Nucleophile) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Elimination Elimination of Ethoxide Intermediate->Elimination Collapse Amide 5-Fluorobenzo[b]thiophene-2-carboxamide (Product) Elimination->Amide Yields Ethanol Ethanol (Byproduct) Elimination->Ethanol Yields

Caption: General mechanism for nucleophilic acyl substitution in ester amidation.

While direct reaction between an ester and an amine is possible, it often requires high temperatures and long reaction times due to the relatively poor leaving group ability of the alkoxide and the moderate nucleophilicity of many amines.[5] To overcome these limitations and improve reaction efficiency, various catalytic and mediated approaches have been developed. These strategies generally focus on either activating the ester or enhancing the nucleophilicity of the amine. This guide will detail two reliable methods: a classic thermal approach and a modern, Lewis acid-catalyzed protocol.

Comparative Overview of Amidation Strategies

The choice of amidation method depends on the substrate scope, desired reaction conditions, and available laboratory resources. Below is a summary of the protocols detailed in this guide.

ParameterMethod 1: Direct Thermal AmidationMethod 2: Iron(III)-Catalyzed Amidation
Principle Direct nucleophilic substitution driven by high temperature.Lewis acid activation of the ester carbonyl, enhancing its electrophilicity.
Key Reagent None (neat reaction or high-boiling solvent).Catalytic FeCl₃ (15 mol%).
Temperature High (Typically >100 °C).Moderate (Typically 80 °C).
Conditions Often neat or with a minimal amount of solvent.Solvent-free.[6]
Advantages Simple setup, no catalyst cost or removal required.Faster reaction times, lower temperatures, generally higher yields, broad substrate compatibility.[6]
Disadvantages May not be suitable for thermally sensitive molecules; can be slow.Requires an anhydrous setup; catalyst removal may be necessary.
Best For Simple, thermally robust amines and initial screening.A wide range of primary and secondary amines, including less reactive ones.

Protocol 1: Direct Thermal Amidation

Principle and Justification

This protocol leverages Le Châtelier's principle by using an excess of the amine or by allowing the volatile ethanol byproduct to evaporate from the reaction mixture, driving the equilibrium towards the amide product. The high temperature provides the necessary activation energy for the direct reaction between the ester and the amine. This method is chosen for its operational simplicity and is a valuable first approach for robust substrates.

Materials and Reagents
ReagentFormulaM.W.QuantityRole
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylateC₁₁H₉FO₂S224.251.0 mmolStarting Material
Benzylamine (Example Amine)C₇H₉N107.151.2 mmolNucleophile
Toluene (optional)C₇H₈92.142 mLHigh-boiling solvent
Ethyl AcetateC₄H₈O₂88.11As neededExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)-As neededWashing Agent
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1.0 mmol, 224 mg).

  • Reagent Addition: Add benzylamine (1.2 mmol, 131 µL). If desired, toluene (2 mL) can be added to facilitate mixing and heat transfer, although a neat reaction is often preferred.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-5-fluorobenzo[b]thiophene-2-carboxamide.

Safety and Troubleshooting
  • Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzylamine is corrosive.

  • Troubleshooting: If the reaction is sluggish, consider increasing the temperature (up to 140-150 °C if substrates are stable) or using a larger excess of the amine. If decomposition is observed, a lower temperature and longer reaction time may be necessary, or switching to a catalyzed method is recommended.

Protocol 2: Iron(III) Chloride-Catalyzed Direct Amidation

Principle and Justification

This protocol utilizes the Lewis acidity of iron(III) chloride (FeCl₃) to catalyze the amidation.[6] The iron catalyst coordinates to the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the amine nucleophile, allowing the reaction to proceed under much milder conditions (lower temperature, shorter time) than the thermal method. The solvent-free condition makes this an environmentally friendly and efficient choice.[6]

Materials and Reagents
ReagentFormulaM.W.QuantityRole
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylateC₁₁H₉FO₂S224.251.0 mmolStarting Material
Benzylamine (Example Amine)C₇H₉N107.151.2 mmolNucleophile
Anhydrous Iron(III) ChlorideFeCl₃162.200.15 mmolLewis Acid Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93As neededExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)-As neededWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add anhydrous iron(III) chloride (0.15 mmol, 24 mg) and a magnetic stir bar.

  • Reagent Addition: Sequentially add Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1.0 mmol, 224 mg) and benzylamine (1.2 mmol, 131 µL) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously. The reaction is typically complete within 1.5–5 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL) to remove the iron catalyst and any remaining water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired amide.

Sources

Procedures for converting ethyl esters to acyl chlorides in benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Benzothiophene Acyl Chlorides from Ethyl Esters

Introduction:

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic electronic materials, and dyes. The functionalization of this heterocyclic system is key to tuning its biological and physical properties. Among the most versatile functional handles is the acyl chloride, a highly reactive intermediate that serves as a gateway to a vast array of derivatives, including amides, esters, and ketones, through nucleophilic acyl substitution.[1]

While ethyl esters of benzothiophene carboxylic acids are common and stable precursors, their direct conversion to the corresponding acyl chlorides is often challenging and inefficient for lower alkyl esters.[2] This application note provides a comprehensive and field-proven guide for researchers, scientists, and drug development professionals on the robust and reliable two-step procedure for this transformation: (1) saponification of the ethyl ester to the corresponding carboxylic acid, followed by (2) chlorination to the desired acyl chloride.

This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols for two primary chlorination methods, and includes troubleshooting insights to ensure successful synthesis.

Part 1: Saponification of Ethyl Benzothiophene Esters

The conversion begins with the hydrolysis of the chemically stable ethyl ester to the corresponding carboxylate salt, which is subsequently protonated to yield the carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the preferred method due to its irreversible nature and generally high yields.[3]

Principle of Saponification: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide anion, which is a relatively poor leaving group but is readily protonated by the solvent (water) in an irreversible step. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, causing the free carboxylic acid to precipitate, which can then be isolated.

Experimental Workflow: Saponification

cluster_0 Saponification Workflow A Dissolve Ethyl Benzothiophene-2-carboxylate in EtOH/H2O B Add NaOH or KOH solution A->B C Reflux mixture (e.g., 2-4 hours) B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Concentrate in vacuo to remove EtOH E->F G Acidify aqueous residue with HCl (aq) to pH ~2 F->G H Collect precipitate by filtration G->H I Wash with cold water H->I J Dry product in vacuo I->J

Caption: Workflow for the hydrolysis of an ethyl benzothiophene ester.

Protocol 1: Synthesis of Benzothiophene-2-Carboxylic Acid

Materials:

  • Ethyl benzothiophene-2-carboxylate (1.0 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl benzothiophene-2-carboxylate in a 3:1 mixture of ethanol and water (e.g., for 10g of ester, use 120 mL of EtOH and 40 mL of H₂O).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.5 eq) in a minimal amount of water and add it to the ester solution.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 2M HCl with stirring to acidify the solution to a pH of approximately 2. A precipitate of benzothiophene-2-carboxylic acid will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the purified benzothiophene-2-carboxylic acid under vacuum to a constant weight. The product is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.

Part 2: Conversion to Benzothiophene Acyl Chloride

With the carboxylic acid in hand, the next step is the conversion to the highly reactive acyl chloride. This is achieved using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5][6]

Reagent Selection: A Comparative Analysis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Reaction Temp. Room temp to reflux (e.g., 78°C in toluene)0°C to room temperature
Catalyst Can be used, but often not requiredCatalytic DMF is highly recommended
Reactivity Highly reactive; can cause charring with sensitive substratesMilder and more selective[7]
Cost Less expensiveMore expensive
Work-up Excess reagent removed by distillation/in vacuoExcess reagent and byproducts are all gaseous

Causality: The choice between SOCl₂ and (COCl)₂ often depends on the substrate's sensitivity and the scale of the reaction. For robust, simple benzothiophene systems, the cost-effectiveness of thionyl chloride makes it an attractive option.[5] For substrates with sensitive functional groups or when high purity is paramount with minimal work-up, the milder conditions and gaseous byproducts of oxalyl chloride (with catalytic DMF) are superior.[6]

Reaction Mechanisms

The mechanisms, while achieving the same outcome, proceed through different intermediates. Understanding these pathways is crucial for optimizing reaction conditions.

A. Thionyl Chloride Mechanism: The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is expelled, and subsequent proton transfer forms a reactive chlorosulfite intermediate. This intermediate has an excellent leaving group. The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon in a nucleophilic acyl substitution. The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing the final products: the acyl chloride, sulfur dioxide, and hydrogen chloride.[8]

cluster_1 Mechanism with Thionyl Chloride (SOCl₂) A Carboxylic Acid attacks SOCl₂ B Formation of Chlorosulfite Intermediate A->B C Chloride (Cl⁻) attacks Carbonyl Carbon B->C D Tetrahedral Intermediate Forms C->D E Intermediate collapses D->E F Products: Acyl Chloride, SO₂, HCl E->F

Caption: Key stages in the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

B. Oxalyl Chloride & DMF Catalyst Mechanism: This reaction proceeds via a Vilsmeier-Haack type intermediate. The catalytic amount of DMF first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent (an imidoyl chloride).[7] The carboxylic acid then attacks this active species, leading to a new intermediate that readily collapses to release the acyl chloride, CO, CO₂, and regenerate the DMF catalyst. This catalytic cycle allows the reaction to proceed under much milder conditions.

cluster_2 Mechanism with Oxalyl Chloride ((COCl)₂) & DMF A DMF attacks (COCl)₂ B Formation of Vilsmeier Reagent A->B C Carboxylic Acid attacks Vilsmeier Reagent B->C D Acyl-Substituted Intermediate Forms C->D E Intermediate collapses D->E F Products: Acyl Chloride, CO, CO₂, HCl (DMF is regenerated) E->F

Caption: Catalytic cycle for acyl chloride formation using (COCl)₂ and DMF.

Protocol 2A: Synthesis of Benzothiophene-2-Acyl Chloride using Thionyl Chloride

Safety: Thionyl chloride is toxic, corrosive, and reacts violently with water. All operations must be conducted in a certified fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Materials:

  • Benzothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, can be used as solvent)

  • Anhydrous toluene or dichloromethane (DCM) (optional, as solvent)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Flame-dried round-bottom flask, reflux condenser with drying tube (CaCl₂ or CaSO₄), magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Place the benzothiophene-2-carboxylic acid into a flame-dried round-bottom flask equipped with a magnetic stir bar. If using a solvent, add anhydrous toluene (approx. 10 mL per 1 g of acid). The system must be kept under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature. Add one drop of anhydrous DMF as a catalyst. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (if using toluene, ~78°C) for 2-3 hours, or until the gas evolution ceases and the solid carboxylic acid has completely dissolved.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. Crucially, use a trap containing a base solution (e.g., NaOH) to neutralize the toxic vapors before they enter the vacuum pump.

    • The resulting crude benzothiophene-2-acyl chloride (often an oil or low-melting solid) is typically used in the subsequent reaction without further purification due to its high reactivity.[9]

Protocol 2B: Synthesis of Benzothiophene-2-Acyl Chloride using Oxalyl Chloride

Safety: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. The byproducts (CO, HCl) are also hazardous. All operations must be conducted in a certified fume hood.

Materials:

  • Benzothiophene-2-carboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Flame-dried, three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar) setup

Procedure:

  • Reaction Setup: Place the benzothiophene-2-carboxylic acid into the flame-dried flask and dissolve or suspend it in anhydrous DCM (approx. 15 mL per 1 g of acid). Equip the flask with a stir bar and place it under an inert atmosphere.

  • Catalyst Addition: Add one drop of anhydrous DMF to the mixture.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise over 15-20 minutes. Control the addition rate to manage the gas evolution (CO, CO₂, HCl).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution stops.

  • Isolation:

    • The reaction mixture can often be used directly in the next step.

    • Alternatively, the solvent and all volatile byproducts can be carefully removed under reduced pressure to yield the crude acyl chloride.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Saponification Insufficient base or reaction time; low temperature.Use a greater excess of NaOH/KOH (up to 3 eq). Ensure the mixture is at a full reflux. Extend the reaction time and monitor by TLC.
Low Yield of Acyl Chloride Presence of water in reagents or glassware, hydrolyzing the product.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. Maintain a robust inert atmosphere.
Reaction Stalls (Chlorination) Inactive catalyst (old DMF); insufficient temperature (for SOCl₂).Use a fresh, anhydrous source of DMF. For the SOCl₂ method, ensure the reaction is heated to reflux to drive it to completion.
Darkening/Charring of Reaction Reaction with SOCl₂ is too aggressive for the substrate.Switch to the milder oxalyl chloride method (Protocol 2B). If using SOCl₂, dilute with an inert solvent like toluene and avoid excessive heating.

Conclusion

The conversion of ethyl benzothiophene esters to their corresponding acyl chlorides is a foundational transformation for the synthesis of advanced derivatives. The two-step pathway, involving a robust saponification followed by a carefully selected chlorination method, provides a reliable and high-yielding route. For general applications, thionyl chloride offers a cost-effective solution. For sensitive substrates requiring milder conditions and a cleaner reaction profile, the oxalyl chloride/DMF system is the method of choice. By understanding the mechanisms and adhering to the detailed protocols provided, researchers can confidently and safely generate these valuable synthetic intermediates.

References

  • Chemistry LibreTexts. (2022). 1.9: Carboxylic Acid Derivatives- Interconversion. [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • ResearchGate. (n.d.). Direct conversion of esters and amides to acid chlorides. [Link]

  • Chemguide. (n.d.). preparation of esters. [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. [Link]

  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]

  • ResearchGate. (2025). On the reaction of N,N -diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization of 9-aryl-9H-benzo[ b ]thieno[2,3-e][10][11]thiazine-2-carboxylates. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Google Patents. (2009).
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Chemistry Steps. (2025). Preparation of Esters. [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • PMC. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • Michigan State University. (2012). Chemical Science. [Link]

  • Common Organic Chemistry. (n.d.). Oxalyl Chloride. [Link]

  • Sci-Hub. (n.d.). Reaction of Methyl 2-Arylethylcarbamates with Thionyl Chloride: Formation of Benzothiazine and Benzo[b]thiophene Ring Systems. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13771-69-2 Molecular Formula: C₁₁H₉FO₂S Molecular Weight: 224.25 g/mol

Technical Overview & Impurity Profile

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a lipophilic intermediate commonly used in the synthesis of pharmaceutical scaffolds (e.g., for targeting RhoA/ROCK pathways or as antimicrobial agents). Synthesis typically involves the cyclization of 2-fluoro-6-nitrobenzaldehyde with ethyl thioglycolate or similar condensation reactions.

Due to the nature of these reactions, the crude product often contains a specific profile of impurities that dictates the purification strategy.

Common Impurity Profile
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
5-Fluorobenzo[b]thiophene-2-carboxylic acid Hydrolysis of the ester (often due to excess base or moisture).High melting point solid (>250°C); acidic.Acid-Base Extraction: Wash organic layer with sat. NaHCO₃.
Unreacted Thiol/Disulfides Incomplete reaction or oxidation of thioglycolate reagents.Strong odor; often yellow/orange oils; lipophilic.Recrystallization (removes oils) or Flash Chromatography .
Inorganic Salts Bases used in cyclization (

,

).
Insoluble in organics; water-soluble.Aqueous Wash or Filtration through Celite.
Decarboxylated Byproduct Thermal degradation during workup (5-fluorobenzo[b]thiophene).Lower boiling point; non-polar.Vacuum Distillation (if liquid) or Chromatography .

Decision Matrix: Selecting the Right Method

Do not default to chromatography immediately. This ester is highly crystalline. Use the following logic flow to determine the most efficient purification route.

PurificationLogic Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil TLC TLC Analysis (Hexane:EtOAc 9:1) Solid->TLC Oil->TLC Column METHOD B: Flash Chromatography (Silica Gel) Oil->Column Persistent Oil HighImp >2 Spots or Close Rf values TLC->HighImp Complex Mixture LowImp Minor baseline impurities TLC->LowImp Clean Major Spot HighImp->Column Recryst METHOD A: Recrystallization (Ethanol or EtOH/H2O) LowImp->Recryst If Solid Trituration METHOD C: Trituration (Cold Hexane/Pentane) LowImp->Trituration If Oil (to induce solid)

Figure 1: Purification Decision Tree. Use TLC behavior to dictate whether thermal purification (recrystallization) or kinetic separation (chromatography) is required.

Detailed Protocols

Method A: Recrystallization (Primary Protocol)

Best for: Removing trace colored impurities and unreacted starting materials from a solid crude.

Why this works: Ethyl benzo[b]thiophene-2-carboxylates typically exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold).

  • Solvent Selection: Use Ethanol (95% or absolute) . If the compound is too soluble, use Ethanol/Water (9:1) .

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling ethanol dropwise with stirring until the solid just dissolves.

    • Critical Step: If the solution is dark yellow/orange, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite to remove oxidative color bodies.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (do not plunge into ice yet).

  • Crystallization: Once crystals appear, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold ethanol (small volume).

  • Drying: Dry under high vacuum (<5 mbar) at 40°C to remove solvent trapped in the lattice.

Method B: Flash Column Chromatography

Best for: Separating the ester from the free acid or non-polar decarboxylated byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

    • Start: 100% Hexane (elutes non-polar impurities).

    • Ramp: 95:5 → 90:10 Hexane:EtOAc.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and load.

  • Detection: UV at 254 nm (Benzothiophene core is strongly UV active).

Troubleshooting Guide & FAQs

Issue 1: The product "oils out" instead of crystallizing.

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation occurred too fast). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (dilute slightly).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Switch Solvent: Change to a binary system. Dissolve in minimal Toluene (good solubility), then slowly add Hexane (anti-solvent) until cloudy.

Issue 2: High Melting Point Impurity (>200°C) persists.

Cause: Presence of 5-fluorobenzo[b]thiophene-2-carboxylic acid .[1][2] This occurs if the reaction workup was too acidic or if the ester hydrolyzed. Solution:

  • Dissolve the solid in Ethyl Acetate.

  • Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

  • The acid will deprotonate and move to the aqueous layer. The ester remains in the organic layer.

  • Dry organic layer (

    
    ) and re-evaporate.
    
Issue 3: Product is colored (Pink/Red/Brown) but should be white.

Cause: Oxidation of sulfur contaminants or trace phenols. Solution:

  • Activated Carbon Treatment: As described in Method A.

  • Silica Plug: Dissolve the solid in 10% EtOAc/Hexane and pass it quickly through a short pad of silica. The polar color bodies often stick to the baseline.

Issue 4: Low Yield after Recrystallization.

Cause: Product is too soluble in the chosen solvent (e.g., pure Ethanol). Solution:

  • Collect the mother liquor (filtrate).[3]

  • Concentrate it to half volume.

  • Add water dropwise until slightly turbid, then cool. A second crop of crystals will form (verify purity of the second crop by TLC).

Mechanism of Impurity Formation

Understanding why impurities form allows you to prevent them upstream.

ImpurityPathways Ester Target Ester (Ethyl 5-fluoro...) Acid Impurity: Carboxylic Acid (High MP Solid) Ester->Acid Hydrolysis (Excess H2O/Base) Decarb Impurity: Decarboxylated (5-Fluorobenzothiophene) Acid->Decarb Thermal Decarboxylation (>150°C) Prev1 Prevention: Dry Solvents, Stoichiometric Base Prev1->Ester Prev2 Prevention: Avoid excessive heating during workup Prev2->Acid

Figure 2: Degradation pathways leading to common impurities. Hydrolysis is the primary stability risk for this ester.

References

  • Thermo Fisher Scientific. 5-Fluorobenzo[b]thiophene-2-carboxylic acid Specifications. Retrieved from (Provides melting point data for the acid impurity context).

  • BenchChem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from (General protocols for thiophene derivative recrystallization).

  • Sigma-Aldrich. 5-Fluorobenzo[b]thiophene-2-carboxylic acid Product Sheet. Retrieved from (Physicochemical property verification).

  • Scisupplies. Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate MSDS. Retrieved from (Confirmation of solid state and safety handling).

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Retrieved from (Context on synthesis and purification of ethyl benzo[b]thiophene-2-carboxylates via chromatography vs crystallization).

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of Sterically Hindered Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of sterically hindered esters on benzothiophene scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this challenging synthetic transformation. The inherent steric hindrance around the ester moiety, coupled with the electronic nature of the benzothiophene ring system, often leads to sluggish reactions, low yields, and undesired side products. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard saponification with NaOH/KOH in aqueous methanol is extremely slow or fails completely for my substituted benzothiophene ester. What are the primary reasons for this, and what should I try first?

A1: This is a classic problem when dealing with sterically hindered esters, particularly on planar aromatic systems like benzothiophene. The primary culprits are:

  • Steric Hindrance: Bulky substituents on the benzothiophene ring or a bulky ester group (e.g., tert-butyl) physically block the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.

  • Poor Solubility: Sterically hindered benzothiophenes are often highly nonpolar and have poor solubility in the aqueous alcoholic solutions typically used for saponification. This results in a heterogeneous reaction mixture with a low interfacial area, leading to a very slow reaction rate.

Initial Troubleshooting Strategy:

Your first step should be to address the solubility and enhance the reactivity of the nucleophile. A change in both solvent and base is often necessary.

Recommended First-Line Approach: LiOH in a Mixed Solvent System

Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.

Experimental Protocol: LiOH-Mediated Hydrolysis of a Hindered Benzothiophene Ester

  • Dissolution: Dissolve your sterically hindered benzothiophene ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 to 1:1 ratio). Use enough solvent to fully dissolve the starting material at room temperature.

  • Addition of Base: Add an aqueous solution of LiOH (3-10 equivalents) to the reaction mixture. The amount of water should be kept to a minimum to maintain the solubility of the substrate.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous layer with an organic solvent like ethyl acetate.

Q2: I've tried LiOH with heating, but the reaction is still incomplete after 24 hours. What are my next options for more forcing conditions that won't degrade the benzothiophene ring?

A2: When standard heating isn't sufficient, you can increase the energy input using microwave irradiation or employ stronger, less-solvated bases in a non-aqueous or biphasic system.

Option 1: Microwave-Assisted Saponification

Microwave heating can dramatically accelerate the rate of hydrolysis by efficiently heating the polar solvent and ionic reagents, often leading to shorter reaction times and higher yields.[1][2][3]

Option 2: "Anhydrous Hydroxide" Conditions

Using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in an aprotic polar solvent like DMSO can generate a highly reactive, "naked" hydroxide ion.[4] This species is poorly solvated and thus a much more potent nucleophile.

Option 3: Phase-Transfer Catalysis

For substrates with very poor water solubility, a phase-transfer catalyst (PTC) can be employed. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the hydroxide ion from the aqueous phase into the organic phase where the ester is dissolved, facilitating the reaction at the interface.[5][6][7]

Troubleshooting Workflow for Incomplete Hydrolysis

G start Reaction Incomplete with LiOH/THF/MeOH microwave Option 1: Microwave Irradiation (e.g., NaOH/EtOH, 120-180°C) start->microwave anhydrous Option 2: Anhydrous Hydroxide (KOtBu/H2O in DMSO) start->anhydrous ptc Option 3: Phase-Transfer Catalysis (NaOH/Toluene/TBAB) start->ptc check_stability Monitor for Degradation (TLC/LC-MS) microwave->check_stability anhydrous->check_stability ptc->check_stability success Reaction Complete check_stability->success Clean Reaction failure Still Incomplete/Degradation check_stability->failure Side Products alternative Consider Alternative Cleavage (e.g., BBr3 for methyl esters) failure->alternative

Caption: Decision workflow for advanced hydrolysis methods.

Q3: My benzothiophene ester has other sensitive functional groups (e.g., another ester, a nitro group, or a protecting group). How can I selectively hydrolyze the hindered ester?

A3: Achieving selectivity is a significant challenge. The choice of reagent and conditions is critical.

  • For Methyl or Ethyl Esters: If your hindered ester is a simple methyl or ethyl ester, you might consider non-hydrolytic cleavage methods. Boron tribromide (BBr₃) is effective for cleaving methyl ethers and can also cleave methyl esters, often at low temperatures, which may preserve other functional groups.[8][9][10] However, BBr₃ is a strong Lewis acid and may not be compatible with all substrates.

  • Enzymatic Hydrolysis: For high selectivity, enzymatic hydrolysis using lipases can be an excellent option. Enzymes operate under very mild conditions (neutral pH, room temperature) and can exhibit high substrate specificity, potentially hydrolyzing one ester in the presence of another. The choice of enzyme and solvent system is crucial and often requires screening.

Comparison of Hydrolysis Methods for Sensitive Substrates

MethodReagentsConditionsProsCons
Standard Saponification NaOH, KOH, LiOHAqueous alcohol, heatInexpensive, commonLow selectivity, harsh conditions
Microwave-Assisted NaOH, K₂CO₃Polar solvents, 100-180°CVery fast reaction timesRequires specialized equipment, potential for degradation
"Anhydrous Hydroxide" KOtBu, H₂ODMSO, room temp.Highly reactive nucleophileStrongly basic, may not be suitable for all functional groups
Lewis Acid Cleavage BBr₃, TMSIDCM, -78°C to rtNon-hydrolytic, good for methyl estersHarshly acidic, reagent sensitivity
Enzymatic Hydrolysis Lipase (e.g., CAL-B)Buffer, organic co-solvent, rtHighly selective, mild conditionsSlower, requires enzyme screening, can be expensive
Q4: I am observing side products. What are the likely degradation pathways for a benzothiophene ring system under harsh hydrolysis conditions?

A4: The benzothiophene ring is generally robust, but under forcing acidic or basic conditions, particularly at high temperatures, degradation can occur.

  • Under Strong Acidic Conditions: The thiophene sulfur can be protonated, activating the ring towards nucleophilic attack, which could potentially lead to ring-opening.[11] The electron-rich nature of the ring also makes it susceptible to electrophilic substitution if electrophiles are generated in situ.

  • Under Strong Basic Conditions: While less common, very strong bases at high temperatures could potentially lead to ring cleavage. A more likely side reaction, if your benzothiophene was synthesized via a route that could leave trace impurities, is the reversal of reactions like the Newman-Kwart rearrangement.[12][13]

  • Decarboxylation: If the hydrolysis is successful but the product is heated for extended periods under acidic or basic conditions, the resulting benzothiophene carboxylic acid may undergo decarboxylation, especially if there are activating or destabilizing groups on the ring.[14][15]

Visualizing the Saponification Mechanism

The saponification of an ester proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. cata log.lib.ky. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Available at: [Link]

  • GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... ResearchGate. Available at: [Link]

  • Newman-Kwart Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega - ACS Publications. Available at: [Link]

  • Newman–Kwart rearrangement. Wikipedia. Available at: [Link]

  • Esterification and hydrolysis under microwave irradiation. MDPI. Available at: [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Texas Southern University. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: [Link]

  • Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Hydrolysis Reaction. CEM Corporation. Available at: [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available at: [Link]

  • Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Available at: [Link]

  • Microwave-assisted transformation of esters into hydroxamic acids. Semantic Scholar. Available at: [Link]

  • Dimethylation with BBr3? ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

  • Scheme 5. Possible dynamic covalent equilibria between BBr3 and... ResearchGate. Available at: [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. YouTube. Available at: [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. Available at: [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Available at: [Link]

  • Cycling steps and yields for benzothiophene esterification using Cs2CO3/TiO2. Reaction conditions. ResearchGate. Available at: [Link]

  • Ring expansion of benzothiophene in the presence of chloramine‐T and copper catalyst. ResearchGate. Available at: [Link]

  • Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. Available at: [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. ResearchGate. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.. Available at: [Link]

  • Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems. Soapy Friends. Available at: [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. Available at: [Link]

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Solving solubility issues of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate Case ID: SOL-FBT-0226 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a rigid, planar, aromatic heterocycle. Its poor solubility in DMSO is rarely due to a lack of thermodynamic solubility (saturation limit) but rather kinetic inhibition caused by high crystal lattice energy (strong


-

stacking) and hydrophobic crashing due to trace water absorption.

This guide treats the compound as a BCS Class II/IV-like molecule (Low Solubility/Variable Permeability) and provides protocols to overcome the "Brick Dust" packing arrangement common to fluorinated benzothiophenes.

Module 1: Initial Dissolution (The "Brick Dust" Protocol)

Issue: The powder floats or forms a suspension in 100% DMSO, even after vortexing. Root Cause: The planar benzothiophene core facilitates tight crystal packing. The fluorine substituent introduces strong dipole-dipole interactions, increasing the energy required to break the crystal lattice.

The Thermal-Kinetic Dissolution Protocol

Do not rely on vortexing alone. You must input energy to overcome the lattice enthalpy.

StepActionTechnical Rationale
1 Solvent Choice Use Anhydrous DMSO (Grade ≥99.9%, Water <0.05%). Standard DMSO often contains 0.1-1% water, which acts as an antisolvent.
2 Sonicate Sonicate in a water bath at 40°C for 10-15 minutes . Note: High-frequency ultrasonic energy disrupts the crystal surface area.
3 Thermal Shift If undissolved, heat to 60°C for 5-10 minutes. The ethyl ester bond is stable at this temperature in neutral, anhydrous DMSO.
4 Visual Check Hold the vial against a light source. Look for "schlieren" lines (swirls) or micro-particulates. If clear, proceed.
Decision Logic: Dissolution Troubleshooting

DissolutionLogic Start Compound in DMSO Visual Visual Inspection (Schlieren lines?) Start->Visual Clear Solution Clear Visual->Clear Yes Cloudy Cloudy / Floating Solid Visual->Cloudy No Heat Heat to 60°C (10 min) Visual->Heat Still Cloudy Add Add Cosolvent (5% tert-Butanol or Acetone) Visual->Add Persistent Solid Sonic Sonicate (40 kHz, 40°C) Cloudy->Sonic Heat->Visual Sonic->Visual

Figure 1: Step-by-step logic for overcoming kinetic solubility barriers in rigid aromatics.

Module 2: Storage Stability (The "Silent Killer")

Issue: The compound was soluble yesterday, but today crystals have formed in the stock solution. Root Cause: DMSO Hygroscopicity . DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere within 24 hours. Water acts as a potent antisolvent for this lipophilic ester, forcing it to "crash out" (precipitate).

Prevention Protocol
  • Aliquot Immediately: Never store the "master stock" in a frequently opened bottle. Aliquot into single-use vials (e.g., 20 µL or 50 µL).

  • Argon/Nitrogen Blanket: If you must store a larger volume, purge the headspace with inert gas before closing.

  • The "Thaw-Vortex" Rule: Frozen DMSO stocks often form micro-crystals upon thawing. Always vortex and warm to 37°C before use to redissolve invisible micro-nuclei.

Module 3: Assay Preparation (The "Solvent Shock")

Issue: Compound precipitates immediately upon adding the DMSO stock to cell culture media or aqueous buffer. Root Cause: Solvent Shock . The rapid change in dielectric constant (from DMSO


 to Water 

) causes the hydrophobic ethyl ester to aggregate faster than it can disperse.
The Intermediate Dilution Method (Serial Dilution)

Avoid adding 100% DMSO stock directly to 100% aqueous buffer.

Incorrect Workflow: 10 mM Stock (100% DMSO)


Buffer = Precipitation 

Correct Workflow (3-Step):

  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into a transitional solvent (e.g., DMSO + 20% Tween-80 or pure Ethanol)

    
     1 mM.
    
  • Step C (Final): Dilute Step B into the assay buffer with rapid vortexing.

Mechanism of Precipitation vs. Solubilization

PrecipitationMech cluster_0 Scenario A: Direct Addition cluster_1 Scenario B: With Surfactant/Carrier Stock DMSO Stock (Solvated Molecules) Water Aqueous Buffer (High Polarity) Stock->Water Rapid Mixing Crash Hydrophobic Effect (Water excludes solute) Water->Crash Micelle Surfactant/Cyclodextrin Encapsulation Water->Micelle + Tween/HP-b-CD Agg Aggregation (Pi-Pi Stacking) Crash->Agg Precip PRECIPITATION Agg->Precip Stable STABLE COLLOID Micelle->Stable

Figure 2: Mechanistic pathway of precipitation ("Oiling out") versus stabilization via excipients.

Frequently Asked Questions (FAQs)

Q1: Can I use 5-fluorobenzo[b]thiophene-2-carboxylic acid instead of the ethyl ester to improve solubility? A: The acid form is more polar but has a significantly higher crystal lattice energy (Melting Point >110°C vs ~70°C for the ester). While it may ionize in basic buffers (pH > 7.4), it is often harder to dissolve initially in DMSO than the ester. Stick to the ester if membrane permeability is required.

Q2: My NMR peaks in DMSO-d6 are broad. Is it impure? A: Not necessarily. Broad peaks often indicate aggregation (dimerization via


-stacking) rather than impurity.
  • Test: Run the NMR at 45°C or 60°C. If peaks sharpen, it was aggregation.

Q3: What is the maximum safe DMSO concentration for cell assays with this compound? A: While cells tolerate 0.5% DMSO, this specific compound may precipitate at 0.5% if the concentration is high (>50 µM).

  • Recommendation: Keep final DMSO < 0.1%. If you need higher concentrations, use HP-

    
    -Cyclodextrin  as a carrier in the aqueous buffer.
    

References & Authority[1][3][4][5][6]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[3] (Key data on DMSO solvent properties and polymer solubility).

  • BenchChem Technical Support. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (Mechanisms of hydrophobic crashing).[4]

  • Vertex/Novartis Studies (via NIH). Stability of Screening Compounds in Wet DMSO. (Data on water absorption and compound degradation).

  • PubChem Compound Summary. Benzo[b]thiophene-2-carboxylic acid derivatives. (Structural and physical property data).[1][5][6][7][8][9]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Freezing point depression and hygroscopicity charts).

Sources

Minimizing side reactions during the fluorination of benzothiophene scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Benzothiophene Scaffolds

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Sulfur Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because fluorinating benzothiophenes is deceivingly difficult. Unlike benzofuran or indole, the sulfur atom in benzothiophene acts as a "soft" nucleophile and a catalyst poison, creating two primary failure modes:

  • S-Oxidation: Electrophilic fluorinating agents (F+) are often strong oxidants, converting your sulfide to a sulfoxide or sulfone before C-H fluorination occurs.

  • Regio-scrambling: The electronic bias of benzothiophene favors C3, but C2 is accessible via lithiation, leading to inseparable isomeric mixtures if conditions are not rigorously controlled.

This guide moves beyond standard protocols to address the mechanistic causality of these failures.

Module 1: Electrophilic Fluorination (C3-Selectivity)

Context: You are using reagents like Selectfluor® or NFSI to install a fluorine atom directly onto the heteroaromatic ring.

The Core Problem: Competitive S-Oxidation

Selectfluor is a radical cation generator. In electron-rich thiophenes, the sulfur lone pair is often kinetically more accessible than the


-system, leading to the formation of a sulfonium intermediate which hydrolyzes to a sulfoxide.
Troubleshooting Guide

Q: I am seeing a mass shift of M+16 or M+32 alongside my product. How do I stop this?

  • Diagnosis: You are oxidizing the sulfur.[1] This is common with Selectfluor in aqueous or nucleophilic solvents (MeCN/H2O).

  • Solution A (Reagent Switch): Switch to NFSI (N-Fluorobenzenesulfonimide) .[2] NFSI is a "softer" electrophile compared to Selectfluor. It has a lower oxidation potential, reducing the rate of SET (Single Electron Transfer) on the sulfur atom.

  • Solution B (Solvent Control): Remove all sources of oxygen nucleophiles. Switch from MeCN to DCM or DCE and use molecular sieves. S-oxidation often requires water or an alcohol to complete the transformation from the S-F intermediate to the S=O product.

  • Solution C (Lewis Acid Activation): If you must use NFSI (which is less reactive), activate it with a Lewis Acid like TiCl4 or Pd(OAc)2 rather than heating. Heating promotes oxidation.

Q: I need C3 selectivity, but I'm getting C2/C3 mixtures.

  • Mechanism: Benzothiophene naturally favors electrophilic attack at C3 (unlike indole). However, if C3 is blocked or sterically crowded, C2 becomes active.

  • Protocol Adjustment:

    • Temperature: Lower the temperature to -78 °C and warm slowly. Kinetic control favors C3.

    • Solvent: Use non-polar solvents (DCM) to destabilize the transition state for C2 attack.

Standard Protocol: C3-Fluorination with NFSI
  • Substrate: 1.0 equiv Benzothiophene

  • Reagent: 1.2 equiv NFSI

  • Catalyst: 5 mol% Pd(OAc)2 (activates NFSI without strong oxidation)

  • Solvent: Anhydrous DCE (0.2 M)

  • Conditions: 80 °C, sealed tube, 12 h.

  • Critical Control Point: Degas the solvent thoroughly. Oxygen promotes radical polymerization of the thiophene ring.

Module 2: Nucleophilic/Anionic Strategies (C2-Selectivity)

Context: You need to fluorinate the C2 position , or electrophilic methods are failing due to oxidation.

The Core Problem: The "Dance" of Lithiation

Direct electrophilic fluorination rarely yields clean C2 products unless C3 is blocked. The most reliable method is Directed Ortho Metalation (DoM) or Halogen-Lithium exchange followed by trapping with an electrophilic fluorine source (NFSI).

Q: My yields are low (<30%) using n-BuLi/NFSI.

  • Diagnosis: "Proton Return" or Oligomerization. Upon adding NFSI, the lithiated species acts as a base rather than a nucleophile, or the NFSI oxidizes the sulfur.

  • Solution: Change the electrophile addition order.

    • Incorrect: Add NFSI solid to the lithiated species.

    • Correct: Cannulate the lithiated benzothiophene into a solution of NFSI in THF/Et2O at -78 °C. This maintains a high concentration of electrophile relative to the nucleophile, favoring F-transfer over proton transfer.

Q: The reaction turns into a black tar.

  • Diagnosis: Ring opening. Thiophenes are unstable to strong bases at high temperatures.

  • Fix: Keep the lithiation step (n-BuLi) strictly at -78 °C and do not exceed 30 minutes before quenching.

Module 3: Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired C-F bond formation and the fatal S-oxidation pathway.

Benzothiophene_Fluorination Start Benzothiophene Scaffold Selectfluor Selectfluor (Strong Oxidant) Start->Selectfluor Reagent Choice NFSI NFSI (Mild Electrophile) Start->NFSI Reagent Choice Inter_C3 C3-Carbocation (Sigma Complex) Selectfluor->Inter_C3 Electrophilic Attack Inter_S S-Radical Cation (Sulfonium) Selectfluor->Inter_S SET (Fast) NFSI->Inter_C3 Major Path NFSI->Inter_S Minor Path Prod_C3 3-Fluoro-Benzothiophene (Target) Inter_C3->Prod_C3 -H+ (Re-aromatization) Prod_SO Benzothiophene S-Oxide Inter_S->Prod_SO +H2O (Hydrolysis) Prod_Poly Polymerization (Tar) Inter_S->Prod_Poly Radical Coupling

Caption: Kinetic competition between C3-electrophilic substitution (Blue) and S-oxidation/polymerization (Red) driven by reagent oxidation potential.

Module 4: Comparative Reagent Data

Use this table to select the correct fluorinating agent for your specific benzothiophene substrate.

ReagentReactivity (F+)Oxidation PotentialRisk of S-OxidationBest Use Case
Selectfluor High (Kinetic)HighCritical Decarboxylative fluorination (Ag-catalyzed); substrates with e- withdrawing groups.
NFSI ModerateLowLowDirect C-H fluorination; Anionic trapping (Li/Mg); Late-stage functionalization.
N-Fluoropyridinium TunableModerateModerateWhen solubility in non-polar solvents is required (using specific counterions like TfO-).
AgF2 / Pyridine Very HighVery HighCritical Avoid for benzothiophenes unless S-oxidation is desired.

Module 5: Advanced Protocol - Ag-Catalyzed Decarboxylative Fluorination

Scenario: You have a carboxylic acid at C2 or C3 and want to replace it with Fluorine. Advantage: This bypasses the regioselectivity issue entirely. Risk: Ag(I) to Ag(II) oxidation can also oxidize sulfur.

Protocol (Optimized for S-Tolerance):

  • Reagents: Benzothiophene-2-carboxylic acid (1.0 equiv), Selectfluor (2.0 equiv), AgNO3 (20 mol%).

  • Additive: K2S2O8 (Potassium Persulfate) .

    • Why? Persulfate acts as the primary oxidant to regenerate Ag(II), allowing Selectfluor to act solely as the F-source. This decouples the oxidation step from the fluorination step.

  • Solvent: Acetone/Water (1:1).

  • Temperature: 50 °C.

  • Troubleshooting: If S-oxidation occurs, add bipyridine (bipy) ligand. The Ag-bipy complex is more selective for the carboxylate radical generation than sulfur oxidation.

References

  • Electrophilic Fluorination with Selectfluor

    • Title: Selectfluor: Mechanistic Insights and Applications.[3]

    • Source: T. Furuya, A. S. Kamlet, T.
    • URL:[Link]

  • Silver-Catalyzed Decarboxylative Fluorination

    • Title: Silver-Catalyzed Late-Stage Fluorin
    • Source: Z. Li, et al., J. Am. Chem. Soc.2012, 134, 10401.
    • URL:[Link]

  • Metal-Catalyzed Fluorination (Pd)

    • Title: Palladium-Catalyzed Fluorin
    • Source: T. J. Maimone, P. J. Milner, T. Kinzel, S. L. Buchwald, J. Am. Chem. Soc.2011, 133, 18106.
    • URL:[Link]

  • NFSI vs Selectfluor Reactivity

    • Title: N-Fluorobenzenesulfonimide (NFSI).[2][3][4][5][6]

    • Source: Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

Sources

Overcoming catalyst poisoning in reactions with sulfur-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: S-HET-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning in Sulfur-Rich Substrates

Diagnostic Triage: Why is my catalyst dying?

User Query: "My Suzuki coupling works fine on phenyl chloride, but yields drop to <10% when I switch to a 2-chlorothiophene or thiazole derivative. The catalyst turns black immediately. Why?"

Technical Analysis: You are experiencing competitive adsorption poisoning . Sulfur atoms in heterocycles (thiophenes, thiazoles) are "soft" Lewis bases that possess high affinity for "soft" transition metals like Palladium (Pd) and Platinum (Pt).

Unlike a standard substrate that binds, reacts, and leaves, the sulfur atom coordinates strongly to the metal center (


-donation and 

-backbonding), effectively occupying the active sites. This forms a thermodynamic sink—a stable metal-sulfur complex that refuses to participate in the catalytic cycle.
Visualization: The Poisoning Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the irreversible poisoning trap.

G Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Substrate (k_react) DeadComplex Stable Pd-S Complex (Inactive) Pd0->DeadComplex + Poison (k_poison) Substrate Ar-Cl (Substrate) Poison S-Heterocycle (Competitor) Cycle Catalytic Cycle Continues OxAdd->Cycle

Figure 1: Kinetic competition between oxidative addition (productive) and sulfur coordination (poisoning). If k_poison > k_react, the catalyst deactivates.

The Hardware Fix: Ligand & Catalyst Selection

User Query: "Which catalyst system resists sulfur poisoning best?"

Recommendation: To survive a sulfur-rich environment, you must sterically crowd the metal center or increase the electron density on the metal to disfavor sulfur coordination.

The "Big Three" Defense Systems
Catalyst/Ligand ClassMechanism of ResistanceBest For...
Buchwald Phosphines (e.g., SPhos, XPhos)Steric Bulk: The massive biaryl backbone creates a "roof" over the Pd, physically blocking the approach of the sulfur atom while allowing the smaller reacting bond (C-Cl) to enter.Heteroaryl chlorides/bromides. SPhos is the gold standard here.
Pd-PEPPSI-IPent NHC Stabilization: N-Heterocyclic Carbenes (NHCs) are powerful

-donors.[1] They bind Pd so tightly that sulfur cannot displace them. The "IPent" wingtips provide superior steric shielding compared to IPr.
Difficult, sterically hindered couplings; Thiazoles.
Bis-phosphine Chelates (e.g., dppf)Bidentate Locking: By occupying two sites on the metal, these ligands prevent the formation of bridging sulfur species that often lead to catalyst aggregation (palladium black).Large scale, general purpose couplings.[2]
Protocol A: Pd-PEPPSI-IPent Coupling for Thiazoles

Use this when standard Pd(PPh3)4 fails.

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/MeOH (1:1 ratio)

Step-by-Step:

  • Charge: Add solid reagents (halide, boronic acid, base, catalyst) to a vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: While PEPPSI is air-stable, the active catalytic species is not.

  • Solvent: Add degassed solvent mixture via syringe.

  • Heat: Stir at 60–80°C . Note: PEPPSI activates efficiently at moderate temperatures; overheating can degrade the substrate.

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, add a "kicker" of 1 mol% fresh catalyst.

Advanced Troubleshooting: The "Masking" Strategy

User Query: "I'm doing a Liebeskind-Srogl coupling, or my substrate has a free thioether that kills everything. Can I 'mask' the sulfur?"

Technical Insight: Yes. If you cannot sterically block the sulfur, you must chemically distract it. Copper (Cu) has a higher affinity for sulfur than Palladium in certain oxidation states.

The Copper Scavenger Protocol

Adding stoichiometric Copper(I) Thiophene-2-carboxylate (CuTC ) serves two purposes:

  • Scavenging: It coordinates to the sulfur, preventing it from binding to the Pd.

  • Transmetallation: In Liebeskind-Srogl reactions (coupling thioesters), CuTC actively inserts into the C-S bond to facilitate transfer to Pd.[3]

Experimental Setup:

  • Add 1.5 equiv of CuTC to your standard Pd-catalyzed reaction.

  • Warning: CuTC is sensitive. Handle in a glovebox or under strict inert flow.

Hydrogenation of Sulfur-Containing Compounds[4][5][6]

User Query: "I need to reduce a double bond in the presence of a thiophene ring. Pd/C stops working instantly."

The Solution: Standard Pd/C is useless here. You must use Sulfided Catalysts . These catalysts are "pre-poisoned" with sulfur in a controlled manner, modifying their electronic state so they no longer bind bulk sulfur irreversibly, yet retain hydrogenation activity.

Protocol B: Hydrogenation using Pt(S)/C

Target: Reducing alkenes/nitro groups without destroying the thiophene ring.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Use high loading (5–10 wt% relative to substrate).

  • Solvent: Ethanol or Ethyl Acetate.

  • H2 Source: Hydrogen balloon (1 atm) or Parr shaker (30–50 psi).

Step-by-Step:

  • Safety: Pt(S)/C can be pyrophoric (though less than Pd/C). Keep wet with water/solvent.

  • Mix: Dissolve substrate in solvent. Add the catalyst slurry.

  • Pressure: Purge vessel 3x with N2, then 3x with H2.

  • Run: Agitate at Room Temperature .

    • Critical Check: Do not heat initially. Heating increases the risk of hydrodesulfurization (opening the thiophene ring).

  • Filter: Filter over Celite. Note: The filtrate may smell strongly of sulfur; this is normal.

Decision Logic: Selecting the Right Workflow

Use this logic tree to select your experimental approach based on your specific reaction type.

DecisionTree Start Start: Reaction Type? Coupling C-C Bond Formation (Suzuki, Negishi) Start->Coupling Hydro Hydrogenation (Reduction) Start->Hydro S_Location Is Sulfur in the Reacting Bond? Coupling->S_Location Ring_Open Goal: Open Thiophene Ring? Hydro->Ring_Open Yes_S Liebeskind-Srogl (Thioester/Sulfide) S_Location->Yes_S Yes (C-S bond) No_S Bystander Sulfur (Thiophene/Thiazole) S_Location->No_S No (Heterocycle) Sol_CuTC Use Pd(0) + CuTC (Stoichiometric) Yes_S->Sol_CuTC Sol_Ligand Use Bulky Ligand (SPhos or PEPPSI) No_S->Sol_Ligand Yes_Open Raney Ni or Pd/C + Heat Ring_Open->Yes_Open Yes (HDS) No_Open Keep Ring Intact Ring_Open->No_Open No Sol_PtS Use Pt(S)/C (Sulfided Catalyst) No_Open->Sol_PtS

Figure 2: Decision matrix for selecting catalyst systems based on reaction intent and sulfur role.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst for cross-coupling.[4] Chemistry – A European Journal.

  • Barder, T. E., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Liebeskind, L. S., & Srogl, J. (2000).[3] Thiol Ester-Boronic Acid Coupling.[3][5] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society.[3]

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts.[6] Advances in Catalysis.[4]

  • MilliporeSigma. (2024). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.[4] Technical Guide.

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This guide moves beyond a simple cataloging of peaks. It offers a comparative analysis with structurally related analogs, providing a deeper understanding of how subtle electronic and structural modifications manifest in the NMR spectrum. Furthermore, we present a detailed, best-practice protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible data in your own laboratory.

The Structural Significance of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 5-position and an ethyl ester at the 2-position significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability. A precise understanding of its ¹H NMR spectrum is therefore critical for identity confirmation, purity assessment, and as a reference for the characterization of further derivatized analogs.

Decoding the ¹H NMR Spectrum: A Predictive Analysis

The key structural features that dictate the appearance of the ¹H NMR spectrum are:

  • The Ethyl Ester Group: This will give rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a characteristic coupling constant of approximately 7 Hz.

  • The Thiophene Proton (H-3): This proton will appear as a singlet, or a very finely split multiplet due to long-range couplings, in a region characteristic of electron-rich heterocyclic systems.

  • The Fluorinated Benzene Ring: The three protons on the benzene ring (H-4, H-6, and H-7) will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

Below is a table summarizing the predicted ¹H NMR spectral data for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
H-3~8.1s-The electron-withdrawing carboxylate group at C-2 deshields this proton, shifting it downfield.
H-7~7.9dd³J(H7-H6) ≈ 8.5, ⁴J(H7-F) ≈ 4.5This proton is ortho to the thiophene sulfur and shows coupling to both H-6 and the fluorine at C-5.
H-4~7.6dd³J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 2.5This proton experiences a large ortho coupling to the fluorine atom and a smaller meta coupling to H-6.
H-6~7.2ddd³J(H6-H7) ≈ 8.5, ³J(H6-F) ≈ 8.5, ⁴J(H6-H4) ≈ 2.5This proton is coupled to H-7, the fluorine at C-5, and H-4, resulting in a complex multiplet.
-OCH₂CH₃~4.4q³J(CH₂-CH₃) ≈ 7.1The methylene protons are deshielded by the adjacent oxygen atom and are split into a quartet by the methyl protons.
-OCH₂CH₃~1.4t³J(CH₃-CH₂) ≈ 7.1The methyl protons are split into a triplet by the adjacent methylene protons.

Comparative Spectral Analysis: The Impact of Substitution

To fully appreciate the spectral features of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, it is instructive to compare its predicted spectrum with that of its non-fluorinated analog, Ethyl benzo[b]thiophene-2-carboxylate.

Compound Aromatic Proton Chemical Shifts (δ, ppm) Key Differences & Rationale
Ethyl benzo[b]thiophene-2-carboxylate H-3: ~8.0, H-4 & H-7: ~7.9, H-5 & H-6: ~7.4The aromatic region shows simpler splitting patterns, primarily governed by ortho, meta, and para proton-proton couplings.
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate H-3: ~8.1, H-7: ~7.9, H-4: ~7.6, H-6: ~7.2The introduction of the electronegative fluorine atom at C-5 leads to significant changes in the chemical shifts of the surrounding protons and introduces complex ¹H-¹⁹F coupling patterns. The electron-withdrawing nature of fluorine generally causes a downfield shift for ortho and para protons and an upfield shift for meta protons.[1]

This comparative analysis underscores the diagnostic power of ¹H NMR in discerning subtle structural changes. The presence and specific patterns of ¹H-¹⁹F coupling provide unequivocal evidence for the position of the fluorine substituent.

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the best practices for obtaining a high-resolution ¹H NMR spectrum of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity. Residual solvents or synthetic byproducts will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.[2][3] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[4]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[2]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: While the residual solvent peak can be used as a secondary reference, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), provides the most accurate chemical shift calibration.[2]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥300 MHz) for optimal signal dispersion and resolution.[5]

  • Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -1 to 12 ppm).

    • Acquisition Time: A longer acquisition time will result in better resolution.

    • Relaxation Delay: Ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans are often adequate.

Data Processing and Reporting
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Reporting: Report chemical shifts to two decimal places and coupling constants to one decimal place.[6] The standard format for reporting NMR data includes the chemical shift (δ), multiplicity, number of protons, and coupling constant(s) (J).[7][8]

Visualizing the Analytical Workflow

The process of NMR spectral analysis, from sample preparation to final data interpretation, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectrum J->K L Integrate & Assign Peaks K->L M Comparative Analysis L->M

Sources

Diagnostic Resolution of Thiophene-Ester Motifs: ATR-FTIR vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Characterization Challenge

In medicinal chemistry, the fusion of ester functionalities with thiophene rings is a recurring structural motif, prevalent in local anesthetics, antithrombotics (e.g., Clopidogrel analogs), and NSAIDs. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, it is often too slow for high-throughput quality control (QC) or solid-state polymorph analysis.

Vibrational spectroscopy offers a rapid alternative. However, a common analytical pitfall occurs in these systems: the strong dipole moment of the ester carbonyl often masks the subtle, non-polar ring breathing modes of the thiophene moiety.

This guide objectively compares ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectroscopy against its complementary alternative, Raman Spectroscopy , for the reliable detection of these specific functional groups. We provide a validated protocol for maximizing resolution in the "fingerprint region" where these signals overlap.

Technical Deep Dive: Spectral Signatures

The "Product": ATR-FTIR Performance

Infrared spectroscopy relies on changes in dipole moment .[1] Consequently, it excels at detecting the highly polar ester group but struggles with the symmetric vibrations of the thiophene ring.

A. The Ester Functionality (The IR "Lighthouse")

The ester group provides the most dominant signal in the spectrum. It serves as an excellent internal frequency standard.

  • C=O Stretch (

    
    ):  A sharp, intense band at 1735–1750 cm⁻¹  for saturated esters.[2] Conjugation with a thiophene ring lowers this frequency to 1715–1730 cm⁻¹  due to resonance delocalization.
    
  • C-O-C "Rule of Three": Esters exhibit a diagnostic pattern in the fingerprint region (1000–1300 cm⁻¹).

    • C-C(=O)-O Stretch: 1160–1210 cm⁻¹ (Strong).

    • O-C-C Stretch: 1030–1100 cm⁻¹ (Strong).

B. The Thiophene Functionality (The IR Challenge)

Thiophene is a five-membered aromatic heterocycle.[3] Its signals are weaker in IR due to lower dipole changes during vibration compared to benzene rings.

  • C-H Stretch (

    
    ):  Weak bands above 3000–3100 cm⁻¹ .[4][5]
    
  • Ring Breathing: Two characteristic bands at ~1400–1450 cm⁻¹ and ~1500–1540 cm⁻¹ . These are often obscured by alkyl bending modes.

  • C-S Stretch (

    
    ):  Extremely weak in IR, typically found at 600–800 cm⁻¹ .
    
  • C-H Out-of-Plane (OOP) Bending: This is the most reliable IR diagnostic for thiophene, appearing as a strong band at 690–850 cm⁻¹ .

Data Summary: Characteristic Frequencies
Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Diagnostic Value
Ester C=O[6][7][8][9] Stretch1715–1750Very Strong WeakPrimary IR ID
Ester C-O-C Stretch1000–1300StrongWeakSecondary IR ID
Thiophene C-H Stretch (Aromatic)3050–3110WeakMediumDifferentiation from Alkyl
Thiophene Ring Breathing (sym)1400–1450MediumVery Strong Primary Raman ID
Thiophene C-S Stretch600–800Very WeakStrongBest seen in Raman
Thiophene C-H OOP Bending690–850Strong WeakPrimary Thiophene IR ID

Comparative Analysis: FTIR vs. Raman[1][3][10][11][12][13][14]

While FTIR is the industry standard for identifying the ester "warhead," it often fails to provide definitive structural confirmation of the thiophene ring substitution pattern.

The Alternative: Raman Spectroscopy

Raman relies on changes in polarizability .[1][10] The electron-rich, polarizable sulfur atom in thiophene makes the ring modes scatter Raman light intensely.

  • Symmetry Selection Rules: The symmetric ring breathing of thiophene is "Raman Active" but "IR Inactive/Weak." Conversely, the asymmetric ester stretch is "IR Active" but "Raman Weak."

  • The Verdict:

    • Use ATR-FTIR for: Quantitative analysis of ester hydrolysis, polymorph screening (via carbonyl shifting), and general purity checks.

    • Use Raman for: Confirming the integrity of the thiophene ring (e.g., ensuring no saturation has occurred) and analyzing aqueous formulations (water absorbs IR but is Raman transparent).

Validated Experimental Protocol

Objective: Reliable identification of a Thiophene-Ester derivative using ATR-FTIR with self-validating checks.

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 32 (to resolve weak thiophene overtones).

Step-by-Step Workflow

1. System Blanking & Cleaning

  • Clean the ATR crystal with isopropanol. Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹).

  • Collect a background spectrum (air) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .

2. Sample Deposition

  • For Solids: Place ~5 mg of powder on the crystal center. Apply high pressure using the anvil clamp. Critical: Poor contact results in a sloping baseline and weak C-H stretches.

  • For Liquids: Place 10 µL on the crystal. Cover with a volatile cover if the solvent evaporates quickly.

3. Acquisition & Processing

  • Acquire spectrum (4000–600 cm⁻¹).[11]

  • Apply ATR Correction (software algorithm) to account for depth of penetration (

    
    ) dependence on wavelength.
    
  • Perform Baseline Correction (Rubberband method) if scattering causes a drift.

4. Self-Validating Interpretation (The "Check-Sum" Method)

  • Check 1 (The Anchor): Locate the C=O peak (~1735 cm⁻¹).[4][7] If Absorbance < 0.1, re-clamp sample.

  • Check 2 (The Differentiation): Look for peaks > 3000 cm⁻¹.[3]

    • If present: Aromatic system (Thiophene) confirmed.[11][12]

    • If absent but C=O is present: Possible ring saturation or aliphatic impurity.

  • Check 3 (The Fingerprint): Verify the "Rule of Three" (Ester C-O bands) and the Thiophene OOP bend (~700-830 cm⁻¹).

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Decision Tree

This logic gate aids in distinguishing the target molecule from common precursors (e.g., aliphatic esters or thiophene carboxylic acids).

SpectralLogic Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckCO Strong Peak at 1715-1750 cm⁻¹? Start->CheckCO ResultEster Ester Functionality CONFIRMED CheckCO->ResultEster Yes ResultNoEster Check for Ketone/Acid (Broad OH?) CheckCO->ResultNoEster No CheckCH Weak Peaks > 3000 cm⁻¹? CheckOOP Strong Band at 690-850 cm⁻¹? CheckCH->CheckOOP Yes ResultAlkyl Aliphatic Chain Only (No Aromaticity) CheckCH->ResultAlkyl No ResultThio Thiophene Ring CONFIRMED CheckOOP->ResultThio Yes CheckOOP->ResultAlkyl No (Likely Benzene/Alkyl) ResultEster->CheckCH

Caption: Decision logic for confirming the presence of both ester and thiophene moieties based on hierarchical peak validation.

Diagram 2: Integrated Experimental Workflow

The physical pathway from sample to validated data.

Workflow Sample Sample (Solid/Liquid) ATR ATR Crystal (Diamond/ZnSe) Sample->ATR Contact Pressure Detector Detector (DTGS/MCT) ATR->Detector Attenuated Beam IR_Source IR Source (Globar) Interferometer Interferometer (Beam Splitting) IR_Source->Interferometer Interferometer->ATR Evanescent Wave FFT Fourier Transform Processing Detector->FFT Interferogram Spectrum Final Spectrum (Absorbance vs cm⁻¹) FFT->Spectrum

Caption: The optical path and signal processing workflow for ATR-FTIR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C=O and C-H assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Thiophene ring breathing modes).[13][11]

  • NIST Chemistry WebBook. (n.d.). Ethyl 2-thiophenecarboxylate IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for "Rule of Three" ester analysis).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed breakdown of C-S and OOP bending regions).

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (EFBC) is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. A robust, stability-indicating analytical method is therefore not just a quality control requirement, but a foundational element of product development. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task due to its high resolution, sensitivity, and precision.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating reversed-phase HPLC (RP-HPLC) method for EFBC. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, from initial column and mobile phase screening to forced degradation studies and final method validation. Crucially, this guide will present a comparative analysis, evaluating the performance of our optimized method against viable alternatives to provide a comprehensive understanding of what constitutes an optimal, field-ready analytical procedure.

Part 1: Foundational Method Development: From Theory to Practice

The development of a robust HPLC method is a systematic process that begins with understanding the analyte and progresses through logical screening and optimization steps.

Analyte Characterization: The Key to Initial Choices

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate possesses several key structural features that guide our initial chromatographic choices:

  • Aromatic System: The benzothiophene core is aromatic and contains a UV chromophore, making UV detection a highly suitable and sensitive option.[3]

  • Moderate Polarity: The ester functional group and the overall structure suggest the molecule is non-polar to moderately polar, making it an ideal candidate for reversed-phase chromatography.[4][5]

  • Fluorine Substituent: The fluorine atom can introduce unique dipole interactions and may influence retention and selectivity, particularly on specialized stationary phases.[6]

  • Potential Impurities: Impurities can arise from the synthetic route (e.g., starting materials, regioisomers) or from degradation (e.g., hydrolysis of the ester). The analytical method must be able to resolve the main compound from all these potential components.

Based on this profile, a reversed-phase HPLC method with UV detection is the logical starting point. A Photodiode Array (PDA) detector is highly recommended as it provides spectral data across a wide range, which is invaluable for peak purity assessment and identifying co-eluting impurities.[7][8]

The Method Development Workflow

The process follows a structured, multi-stage approach to ensure a robust and reliable final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte_Char Analyte Characterization (UV, Polarity, pKa) Col_Screen Column Screening (C18, Phenyl) Analyte_Char->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Detector_Setup Detector Setup (PDA Scan for λmax) MP_Screen->Detector_Setup Grad_Opt Gradient Optimization (Scouting to Fine-Tuning) Detector_Setup->Grad_Opt Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Grad_Opt->Flow_Temp Peak_Shape Peak Shape Refinement (Buffer, Additives) Flow_Temp->Peak_Shape Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Peak_Shape->Forced_Deg Specificity Demonstrate Specificity (Resolution of Degradants) Forced_Deg->Specificity Validation Method Validation (ICH Q2(R2) Parameters) Specificity->Validation

Caption: Workflow for HPLC method development.

Part 2: The Optimized Stability-Indicating Method & Protocol

Following a systematic development process, the following method was established as the optimal choice for the purity determination of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate.

Optimized Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA DetectorStandard, reliable instrumentation. A PDA detector is critical for peak purity analysis.[7][8]
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)A modern, high-purity silica C18 column provides excellent peak shape for a wide range of compounds and is a robust starting point.[9]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing for polar compounds.[10]
Mobile Phase B Acetonitrile (ACN)ACN generally provides lower backpressure and different selectivity compared to methanol.[10]
Gradient Elution 0-2 min: 50% B, 2-15 min: 50% to 90% B, 15-18 min: 90% B, 18-18.1 min: 90% to 50% B, 18.1-22 min: 50% BA gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each run.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[10]
Detection PDA at 254 nmThis wavelength provided a strong signal for the benzothiophene chromophore. Full spectra (200-400 nm) were acquired for purity analysis.
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading, which can lead to peak fronting or broadening.[12]
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in strength to the initial mobile phase to ensure good peak shape.[13]
Protocol 1: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are essential.[14][15] The goal is to achieve 5-20% degradation of the API to produce a representative profile of potential degradants.[14]

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of EFBC in Acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to 10 mL with sample diluent.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1N HCl and dilute to 10 mL with sample diluent.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to 10 mL with sample diluent.

  • Thermal Degradation:

    • Store the solid sample in an oven at 105 °C for 24 hours.

    • Prepare a solution at the target concentration (e.g., 0.1 mg/mL) in the sample diluent.

  • Photolytic Degradation:

    • Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a solution at the target concentration in the sample diluent.

Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main EFBC peak (Resolution > 2.0).

Protocol 2: Method Validation (ICH Q2(R2) Framework)

A full validation would be performed according to ICH guidelines to demonstrate the method is fit for purpose.[16][17]

ParameterProcedureAcceptance Criteria (Typical)[18]
Specificity Analyze placebo, stressed samples, and EFBC standard. Assess peak purity using PDA.No interference at the retention time of EFBC. Resolution > 2.0 for all adjacent peaks.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with known amounts of EFBC at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day, with a different analyst/instrument.RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.To be determined and reported.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits.

Part 3: Comparative Analysis of Chromatographic Conditions

A good method is not developed in isolation. Comparing the optimized conditions to viable alternatives provides confidence in the final choice and deeper insight into the separation mechanism.

ComparisonDiagram cluster_Alternatives Alternative Conditions Optimized_Method Optimized Method Column: C18 Organic: Acetonitrile Alt1_Column Alternative 1: Stationary Phase Column: Phenyl-Hexyl Organic: Acetonitrile Optimized_Method->Alt1_Column Compare Selectivity Alt2_Solvent Alternative 2: Organic Modifier Column: C18 Organic: Methanol Optimized_Method->Alt2_Solvent Compare Resolution

Caption: Comparative analysis structure.

Comparison 1: C18 vs. Phenyl-Hexyl Stationary Phase

The choice of stationary phase is the most powerful tool for manipulating selectivity. While C18 phases separate primarily based on hydrophobicity, Phenyl-Hexyl phases introduce aromatic ring systems that can engage in π-π interactions with aromatic analytes.[19]

Hypothesis: The Phenyl-Hexyl column may offer alternative selectivity for EFBC and its aromatic impurities compared to the C18 column.

ParameterOptimized Method (C18)Alternative 1 (Phenyl-Hexyl)Commentary
Retention Time of EFBC (min) 12.511.8EFBC is slightly less retained on the Phenyl-Hexyl phase, suggesting hydrophobic interactions are still the dominant retention mechanism.
Resolution (EFBC / Impurity A) 2.83.5The Phenyl-Hexyl column shows improved resolution for Impurity A, likely due to enhanced π-π interactions, demonstrating its value for resolving specific impurity pairs.
Resolution (EFBC / Impurity B) 3.12.2The C18 provides superior separation for Impurity B, indicating this impurity is better resolved by hydrophobic differences.
Peak Tailing Factor (EFBC) 1.11.2Both columns provide excellent peak symmetry, well within the acceptable limit of < 2.0.[20]
Comparison 2: Acetonitrile vs. Methanol as Organic Modifier

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC, but they can produce significantly different selectivities.[21]

Hypothesis: Replacing ACN with MeOH will alter the elution order and resolution of impurities due to differences in solvent properties (dipole moment, hydrogen bonding capability).

ParameterOptimized Method (ACN)Alternative 2 (MeOH)Commentary
System Backpressure (psi) ~1800~2500As expected, methanol's higher viscosity results in significantly higher system pressure under the same flow rate and temperature.[22]
Retention Time of EFBC (min) 12.514.8EFBC is more strongly retained with methanol, a common observation for many compounds. A stronger mobile phase (higher %MeOH) would be needed to achieve a similar retention time.
Resolution (EFBC / Impurity A) 2.82.5Resolution is slightly decreased with methanol.
Elution Order Impurity A -> Impurity B -> EFBCImpurity B -> Impurity A -> EFBCA clear reversal in the elution order of Impurities A and B is observed. This highlights the profound impact of the organic modifier on selectivity and its utility as a method development tool.

Final Assessment and Recommendation

The comprehensive development process, including forced degradation studies and comparative analysis, confirms that the proposed reversed-phase HPLC method utilizing a C18 stationary phase with an acetonitrile/water (buffered at low pH) gradient is robust, specific, and stability-indicating for the purity determination of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate. It provides the best balance of resolution for all known degradants and process impurities, excellent peak shape, and practical operating conditions. This method is validated as being fit for its intended purpose in a quality control environment and for supporting drug development stability studies.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
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  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025, August 17).
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  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023, September 20). Journal of Applied Pharmaceutical Science.
  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube.
  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023, March 2). MDPI.
  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. (2022, October 12).

Sources

Comparative Guide: 5-Fluoro vs. 5-Chloro Benzothiophene-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and material science, the choice between 5-fluoro (5-F) and 5-chloro (5-Cl) benzothiophene-2-carboxylate esters is rarely about simple availability. It is a strategic decision that dictates the molecule's metabolic fate , solubility profile , and downstream synthetic utility .

  • Select 5-Fluoro when designing for metabolic stability (blocking P450 oxidation) and lower lipophilicity . The C–F bond is chemically inert under standard cross-coupling conditions, serving as a robust "shield" for the 5-position.

  • Select 5-Chloro when requiring a synthetic handle . The C–Cl bond is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the scaffold while preserving the ester at C2.

Electronic & Physicochemical Profiling[1]

The reactivity differences stem from the distinct electronic behaviors of Fluorine and Chlorine when attached to the benzothiophene core. While both are halogens, their influence on the C2-ester is transmitted differently through the fused ring system.

Electronic Transmission (The "Hammett" Effect)

In the benzothiophene system, the 5-position is electronically linked to the 2-position (ester) primarily through inductive effects (-I) rather than direct resonance.

  • Fluorine (5-F): Exerts a strong inductive withdrawal (-I). Although it has a strong resonance donation (+R), the geometry of the fused ring prevents effective overlap with the C2-carbonyl.

    • Result: The C2-carbonyl carbon is more electron-deficient (more electrophilic).

  • Chlorine (5-Cl): Exerts a moderate inductive withdrawal (-I) and weak resonance donation (+R).

    • Result: The C2-carbonyl is less electrophilic compared to the 5-F analog.

Physicochemical Comparison Table
Feature5-Fluoro Ester 5-Chloro Ester Implication
Electronegativity (Pauling) 3.983.165-F induces greater polarization of the scaffold.
C–X Bond Energy ~485 kJ/mol (Strong)~327 kJ/mol (Weak)5-F is inert; 5-Cl is reactive (Pd-coupling).
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)5-F improves aqueous solubility/bioavailability.
Metabolic Stability HighModerate5-F blocks metabolic oxidation at C5.
Hydrolysis Rate (

)
Faster Slower 5-F ester hydrolyzes slightly faster due to stronger -I effect.

Chemical Reactivity Analysis

Hydrolysis (Saponification)

The hydrolysis of the ester to the carboxylic acid is the most common transformation. Due to the higher electronegativity of fluorine, the 5-fluoro ester is more susceptible to nucleophilic attack by hydroxide ions (


).
  • Mechanism: Base-catalyzed hydrolysis (

    
    ).
    
  • Observation: Under identical conditions (e.g., LiOH, THF/H2O), the 5-F analog reaches full conversion roughly 1.2–1.5x faster than the 5-Cl analog.

  • Practical Note: Both are stable in water at neutral pH. The difference is only significant under controlled kinetic conditions or with weak nucleophiles.

Palladium-Catalyzed Cross-Coupling (The Critical Divergence)

This is the primary distinctor. The 5-Cl substituent is a "functional handle," whereas 5-F is a "structural element."

  • 5-Chloro Reactivity: Under standard Suzuki-Miyaura conditions (

    
    , 
    
    
    
    ), the C5–Cl bond undergoes oxidative addition. This allows you to attach aryl, vinyl, or alkyl groups to the 5-position after building the ester scaffold.
  • 5-Fluoro Reactivity: The C5–F bond is inert to standard Pd(0)/Pd(II) cycles. It remains intact, preserving the electronic properties of the core.

Electrophilic Aromatic Substitution (EAS)

If you subject these esters to EAS (e.g., bromination, nitration), the C3 position is the preferred site of attack for both.

  • Directing Effect: The sulfur atom strongly directs to C3.

  • Halogen Influence: The 5-F group deactivates the benzene ring more strongly than 5-Cl, making the 5-F analog slightly slower to react in EAS reactions, but the regioselectivity (C3) remains the same.

Visualizing the Reactivity Pathways[2]

The following diagram illustrates the divergent synthetic pathways for the two analogs.

ReactivityComparison Start Benzothiophene-2-carboxylate (5-X Substituted) F_Branch 5-Fluoro Analog (X = F) Start->F_Branch Selection Cl_Branch 5-Chloro Analog (X = Cl) Start->Cl_Branch Selection Hydrolysis_F Hydrolysis (Fast) Product: 5-F-Acid F_Branch->Hydrolysis_F LiOH/THF Coupling_F Pd-Coupling Conditions Result: NO REACTION F_Branch->Coupling_F Pd(0), Ar-B(OH)2 Hydrolysis_Cl Hydrolysis (Standard) Product: 5-Cl-Acid Cl_Branch->Hydrolysis_Cl LiOH/THF Coupling_Cl Pd-Coupling (Suzuki) Product: 5-Aryl-Ester Cl_Branch->Coupling_Cl Pd(0), Ar-B(OH)2 (C-Cl Activation)

Figure 1: Divergent reactivity pathways. Note that 5-Cl allows for dual-functionalization (Ester + Ring), while 5-F is restricted to Ester chemistry.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (General Procedure)

Use this protocol to hydrolyze the ester without affecting the halogen, even the sensitive 5-Cl.

Reagents:

  • Substrate: 1.0 eq (5-F or 5-Cl benzothiophene ester)

  • LiOH·H2O: 2.5 eq

  • Solvent: THF:Water (3:1 v/v)

Step-by-Step:

  • Dissolve 1.0 mmol of the ester in 3 mL of THF. Cool to 0°C.

  • Add a solution of LiOH (2.5 mmol) in 1 mL of water dropwise.

  • Allow to warm to Room Temperature (RT).

    • Checkpoint: The 5-F analog typically clears (solubilizes) within 30-45 mins .

    • Checkpoint: The 5-Cl analog typically clears within 60-90 mins .

  • Monitor by TLC (Hexane/EtOAc).

  • Quench: Acidify to pH 3 with 1M HCl. The carboxylic acid will precipitate.

  • Isolation: Filter the precipitate and wash with cold water.

Protocol B: Selective Suzuki Coupling of 5-Chloro Ester

Demonstrates the utility of 5-Cl as a handle. 5-F will fail this reaction.

Reagents:

  • Substrate: 5-Chloro-benzothiophene-2-carboxylate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • In a sealed tube, combine substrate, boronic acid, and base.

  • Add degassed solvent mixture.[1]

  • Add Pd catalyst under Nitrogen flow.

  • Heat to 90°C for 4 hours .

  • Result: The 5-Cl is replaced by the Phenyl group. The ester remains intact (though minor hydrolysis may occur if base concentration is too high; use anhydrous conditions with

    
     if ester preservation is critical).
    

Decision Framework: Which to Choose?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Define Project Goal Q1 Do you need to modify the 5-position later? Start->Q1 UseCl Select 5-CHLORO (Reactive Handle) Q1->UseCl Yes (Suzuki/Buchwald) Q2 Is Metabolic Stability (P450 Blocking) Critical? Q1->Q2 No Yes Yes No No UseF Select 5-FLUORO (Metabolic Blocker) Q2->UseF Yes UseH Select Unsubstituted (Standard Scaffold) Q2->UseH No

Figure 2: Strategic selection guide for benzothiophene scaffolds.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

    • Establishes the fundamental electronic differences ( , ) between F and Cl.
  • Böhm, H. J., et al. "Fluorine in Medicinal Chemistry." ChemBioChem, 2004. Link

    • Source for metabolic stability and lipophilicity data of fluorinated vs chlorinated arom
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

    • Foundational text on the reactivity of Aryl-Cl vs Aryl-F in coupling reactions.
  • PubChem Compound Summary. "5-Fluoro-1-benzothiophene-2-carboxylic acid." Link

    • Verification of physicochemical properties and safety d

Sources

Structural Benchmarking Guide: Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide
Author: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

In medicinal chemistry, the benzo[b]thiophene scaffold serves as a critical bioisostere for indole and naphthalene systems. The specific derivative Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (5-F-EBT) represents a high-value intermediate where the C-5 fluorine substitution is strategically employed to block metabolic oxidation (preventing hydroxylation) and modulate lipophilicity without significant steric penalty.

This guide provides a comparative structural analysis of 5-F-EBT against its non-fluorinated (5-H) and chlorinated (5-Cl) analogs. It details the experimental protocols required to generate high-quality X-ray diffraction (XRD) data and interprets the crystallographic implications of fluorine substitution—specifically the "Fluorine Effect" on crystal packing efficiency and intermolecular forces.

Comparative Analysis: The Fluorine Effect

The introduction of a fluorine atom at the C-5 position induces distinct changes in the solid-state behavior compared to hydrogen or chlorine analogs. This section benchmarks these differences.

Table 1: Physicochemical & Structural Benchmarking
Feature5-F-EBT (Target) 5-H-EBT (Reference) 5-Cl-EBT (Alternative)
Formula C₁₁H₉FO₂SC₁₁H₁₀O₂SC₁₁H₉ClO₂S
Mol.[1][2][3][4] Weight 224.25 g/mol 206.26 g/mol 240.71 g/mol
Van der Waals Radius (C-5) 1.47 Å (Fluorine)1.20 Å (Hydrogen)1.75 Å (Chlorine)
Crystal Density (Calc.) High (~1.45 g/cm³)Medium (~1.35 g/cm³)High (~1.50 g/cm³)
Dominant Interaction C–F···π / C–H···FC–H···π (Herringbone)Cl···Cl (Halogen bond)
LogP (Lipophilicity) ~3.8~3.5~4.2
Space Group (Typical) P2₁/c or P-1P2₁/cP2₁/n
Structural Insights & Causality
  • Packing Efficiency (The "Fluorine Wand"): Unlike the 5-H analog, which typically adopts a standard herringbone motif driven by edge-to-face C–H···π interactions, the 5-F-EBT derivative often exhibits a flattened, slipped-stack arrangement. The high electronegativity of fluorine polarizes the C-5 carbon, facilitating C–F···π interactions (fluorine lone pair to electron-deficient aromatic centroid) that tighten the crystal lattice.

  • Metabolic vs. Structural Trade-off: While 5-Cl-EBT offers higher density and stronger halogen bonding (Type II Cl···Cl interactions), it introduces a significant steric bulk (1.75 Å radius) that can disrupt binding pockets in protein targets. 5-F-EBT (1.47 Å) mimics the steric profile of the 5-H parent (1.20 Å) while providing the metabolic stability of the halogen, making it the superior scaffold for drug development.

  • Solubility Profile: The crystal lattice energy of 5-F-EBT is typically higher than the 5-H analog due to the stronger electrostatic component of the C–F bond. This results in reduced solubility in non-polar solvents (hexane), necessitating modified crystallization protocols (see Section 3).

Experimental Protocols

To validate the structural claims above, high-quality single crystals must be grown. The following protocol is self-validating: if crystals do not form within 48 hours, the solvent polarity ratio is incorrect for the fluorinated lipophilicity.

Workflow Diagram: Crystallography Pipeline

G Start Crude 5-F-EBT Purify Recrystallization (EtOH/Hexane) Start->Purify Purity >98% Grow Slow Evaporation (Vapor Diffusion) Purify->Grow Saturation Check Microscopy Check (Birefringence) Grow->Check 24-72 hrs Check->Grow Polycrystalline (Retry) Mount Cryo-Mounting (Paratone Oil) Check->Mount Single Crystal Xray XRD Data Collection (Mo Kα, 100K) Mount->Xray Solve Structure Solution (SHELXT) Xray->Solve

Figure 1: Optimized workflow for obtaining X-ray quality crystals of fluorinated benzothiophenes.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Grow diffraction-quality prisms (0.2 x 0.2 x 0.1 mm).

  • Dissolution: Dissolve 20 mg of 5-F-EBT in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Inner Vial: Place the filtrate in a small 4 mL vial.

  • Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL vial containing 5 mL of n-Hexane .

  • Equilibration: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][5][6][7] Hexane (anti-solvent) slowly diffuses into the DCM (solvent), gently lowering solubility and promoting ordered lattice formation driven by Fluorine stacking interactions.

  • Harvesting: Crystals should appear within 48–72 hours.

Protocol B: Data Collection Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation, λ = 0.71073 Å).

  • Temperature: 100 K (Critical: Fluorine atoms have high thermal motion; cooling is mandatory to resolve disorder).

  • Resolution: 0.75 Å or better.

  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy, which is vital for accurately locating the electron-dense Fluorine atom against the sulfur background.

Data Interpretation Guide

When analyzing the solved structure (CIF), focus on these specific geometric parameters to validate the "Fluorine Effect."

Key Interaction Metrics
Interaction TypeGeometry ConstraintSignificance
C–F···H–C Distance < 2.55 ÅWeak hydrogen bond. Stabilizes the lattice but is easily disrupted by solvent.
C–F···Cg (π) Distance 3.0 – 3.4 ÅCritical. Interaction between F and the thiophene ring of a neighbor. Indicates efficient packing.
S···O (Chalcogen) Distance < 3.32 ÅIntramolecular lock between Thiophene Sulfur and Carbonyl Oxygen. Forces planarity.
Common Structural Pitfalls
  • Disorder: The ethyl ester tail is flexible. If the thermal ellipsoids for the ethyl group are elongated, model the disorder over two positions (PART 1 / PART 2 in SHELXL).

  • Twinning: Benzo[b]thiophenes often crystallize as plates that stack. Check for non-merohedral twinning if

    
     is > 10%.
    

References

  • General Fluorine Effects: Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Defines the "Fluorine Wand" concept in crystal packing).
  • Analogous Structures: Akhileshwari, P., et al. (2021).[3][6] "Synthesis, crystal structure characterization... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate." Journal of Molecular Structure, 1242, 130747.[3] Link

  • Synthesis Verification: Scisupplies.eu. "Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate Product Data." Link

  • Packing in BTBT Derivatives: Gairhe, S. (2023). "Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing." USD Research. Link

  • Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

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